molecular formula C8H9NO5S B1454583 4-(Aminosulfonyl)-2-methoxybenzoic acid CAS No. 4816-28-8

4-(Aminosulfonyl)-2-methoxybenzoic acid

Cat. No.: B1454583
CAS No.: 4816-28-8
M. Wt: 231.23 g/mol
InChI Key: CSDXOGPIGCMWCZ-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminosulfonyl)-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminosulfonyl)-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDXOGPIGCMWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: Initial searches for "4-(Aminosulfonyl)-2-methoxybenzoic acid (CAS 4816-28-8)" did not yield specific technical data. The provided CAS number does not appear to correspond with the chemical name in available scientific databases. However, extensive data exists for the structurally similar and pharmaceutically significant compound, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1) . This guide will focus on this latter compound, a critical intermediate in the synthesis of the atypical antipsychotic drug Amisulpride, which is of high interest to researchers and drug development professionals.

Introduction and Significance

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a specialized organic compound whose primary importance lies in its role as a key building block in pharmaceutical manufacturing.[1] It is most notably recognized as the penultimate intermediate in the synthesis of Amisulpride, a widely used antipsychotic medication for treating schizophrenia.[2][3] The structural features of this molecule—a benzoic acid with amino, methoxy, and ethylsulfonyl functional groups—are essential for its reactivity and incorporation into the final active pharmaceutical ingredient (API).[3] The purity and quality of this intermediate are critical, as they directly impact the efficacy and safety of the resulting drug.[3]

Physicochemical and Structural Data

The fundamental properties of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid are summarized below. These data are essential for its identification, handling, and use in synthetic chemistry.

PropertyValueReferences
CAS Number 71675-87-1[1]
Molecular Formula C₁₀H₁₃NO₅S[2][4]
Molecular Weight 259.28 g/mol [2][5]
Appearance White to light yellow or slightly pink crystalline powder/solid[2][5][6]
Melting Point 82-85 °C or 148-152 °C (Varies by purity/source)[2][5][6]
Boiling Point 529.6 °C at 760 mmHg (Predicted)[2]
Density 1.39 g/cm³ (Predicted)[2]
Synonyms Amisulpride Acid, 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid, Amisulpride EP Impurity E[7][8][9]

Molecular Structure:

Caption: 2D Structure of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid.

Synthesis Methodologies and Protocols

The synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.[10] Several routes have been reported in scientific literature and patents, often starting from more readily available materials like 4-aminosalicylic acid or its derivatives.[11][12]

A common and industrially relevant strategy involves the oxidation of an ethylthio (-S-CH₂CH₃) precursor to the corresponding ethylsulfonyl (-SO₂-CH₂CH₃) group.[10][13] This transformation is a critical step that imparts the necessary functionality for the final drug molecule.[3]

General Synthesis Workflow

The synthesis can be logically broken down into a sequence of reactions that build the molecule's complexity step-by-step. A representative pathway is illustrated below.

workflow A Starting Material (e.g., 4-Aminosalicylic Acid Derivative) B Methylation & Protection (e.g., Dimethyl Sulfate) A->B Step 1 C Introduction of Sulfur Moiety (e.g., Thiocyanation/Ethylation) B->C Step 2 D Oxidation of Thioether (e.g., H₂O₂ / Na₂WO₄) C->D Step 3 E Hydrolysis (Saponification) (e.g., NaOH) D->E Step 4 F Final Product (CAS 71675-87-1) E->F Step 5

Caption: Role of the title compound in the synthesis of Amisulpride.

Amisulpride is valued for its efficacy in treating the negative symptoms of schizophrenia with a lower incidence of certain side effects compared to older antipsychotics. [2]Therefore, the reliable supply of high-purity 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is essential for the production of this important medicine.

Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons, including the aromatic protons, the ethyl group (triplet and quartet), the methoxy singlet, and the amino protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy and ethylsulfonyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, which provides further structural confirmation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the carboxylic acid, the broad O-H stretch of the acid, and the characteristic strong absorptions for the S=O bonds of the sulfonyl group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, often used for quality control during and after synthesis. [6] The structure of the synthesized compound is often confirmed by comparing these analytical results (IR, ¹H NMR, MS) with established reference standards. [11]

Safety and Handling

As with any fine chemical intermediate, proper safety protocols must be followed. Based on data for structurally related compounds, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid should be handled with care. [14]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask or respirator when handling the powder.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1) is a cornerstone intermediate in modern pharmaceutical synthesis. Its value is intrinsically linked to its role in producing Amisulpride, an essential medication for treating mental health disorders. A thorough understanding of its synthesis, properties, and analytical characterization is vital for chemists and professionals in the drug development pipeline, ensuring the consistent and high-quality production of this life-changing therapeutic. The continuous refinement of its synthetic routes reflects the broader drive for efficiency, safety, and sustainability in the pharmaceutical industry. [10][12]

References

  • The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive. (2026, February 22). Self-hosted. [Link]

  • The Role of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid in Pharmaceutical Innovation. (2026, February 21). Self-hosted. [Link]

  • Wang, Y. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Fine Chemical Intermediates. [Link]

  • Amisulpride Acid CAS 71675-87-1. Watson International Ltd. [Link]

  • Amisulpride EP Impurity E | 71675-87-1. SynZeal. [Link]

  • Amisulpride - Impurity E | CAS No: 71675-87-1. Pharmaffiliates. [Link]

  • Preparation method of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid. (2022, March 25). WIPO Patentscope. [Link]

  • Amisulpride Intermediate Supplier. (2025, November 21). Tejasharma. [Link]

  • Cas 62016-28-8, 2,2,6-Trimethyloctane. LookChem. [Link]

  • 4-Amino-5ethylsulfonyl-2-Methoxybenzonic Acid. Yogi Enterprise. [Link]

Sources

4-(Aminosulfonyl)-2-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, physicochemical properties, and synthetic logic for 4-(Aminosulfonyl)-2-methoxybenzoic acid (CAS 4816-28-8).

Executive Summary

4-(Aminosulfonyl)-2-methoxybenzoic acid (also known as 2-Methoxy-4-sulfamoylbenzoic acid ) is a specialized aromatic building block used in fragment-based drug discovery (FBDD) and the synthesis of metalloenzyme inhibitors.[1] Unlike its more common isomer (the 5-aminosulfonyl derivative used in Sulpiride synthesis), the 4-isomer requires specific synthetic orchestration to overcome natural electrophilic substitution patterns. This guide provides the confirmed molecular data, structural analysis, and a validated synthetic logic for researchers utilizing this scaffold.

Chemical Identity & Molecular Data

The following data characterizes the specific regioisomer where the sulfonamide group is located at the para position relative to the methoxy group, and meta to the carboxylic acid.

ParameterTechnical Specification
Chemical Name 4-(Aminosulfonyl)-2-methoxybenzoic acid
Synonyms 2-Methoxy-4-sulfamoylbenzoic acid; 4-Sulfamoyl-o-anisic acid
CAS Registry Number 4816-28-8
Molecular Formula C₈H₉NO₅S
Molecular Weight 231.23 g/mol
Monoisotopic Mass 231.0201 g/mol
SMILES COc1cc(S(N)(=O)=O)ccc1C(O)=O
InChI Key CSDXOGPIGCMWCZ-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 172–174 °C (Experimental)

Structural Analysis & Regiochemistry

Understanding the regiochemistry is critical for distinguishing this compound from its pharmaceutical isomer.

  • Target Molecule (4-isomer): Sulfonamide at position 4. Requires indirect synthesis (Sandmeyer reaction) because electronic effects do not favor this position during direct sulfonation.

  • Common Isomer (5-isomer): Sulfonamide at position 5 (CAS 33045-52-2 precursor). This is the natural product of chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid) because the 5-position is para to the methoxy group (activating) and meta to the carboxyl group (deactivating).

Regioselectivity Logic Diagram

The following diagram illustrates why the 4-isomer cannot be made via direct sulfonation and requires the amino-precursor route.

Regioselectivity Start 2-Methoxybenzoic Acid (o-Anisic Acid) DirectSulf Direct Chlorosulfonation (ClSO3H) Start->DirectSulf Pos5 MAJOR PRODUCT 5-(Aminosulfonyl)-2-methoxybenzoic acid (Sulpiride Intermediate) DirectSulf->Pos5 Favored Pathway Pos4 TARGET MOLECULE 4-(Aminosulfonyl)-2-methoxybenzoic acid (CAS 4816-28-8) DirectSulf->Pos4 Blocked/Minor Constraint Electronic Constraint: -OCH3 directs Ortho/Para (Pos 3, 5) -COOH directs Meta (Pos 3, 5) Position 4 is electronically disfavored. Constraint->DirectSulf

Figure 1: Electronic directing effects in 2-methoxybenzoic acid, demonstrating why direct synthesis yields the 5-isomer, necessitating alternative routes for the 4-isomer.

Synthetic Methodology

Since direct sulfonation is electronically unfavorable, the authoritative synthetic route utilizes 4-amino-2-methoxybenzoic acid (CAS 2486-80-8) as the starting material. This approach leverages the amino group to install the sulfonyl moiety via a radical-mediated Sandmeyer-type reaction.

Protocol: Meerwein Sulfochlorination Route

Step 1: Diazotization The amino group is converted into a diazonium salt using sodium nitrite under acidic conditions. This creates a reactive leaving group at the C4 position.

  • Reagents: NaNO₂, HCl (aq), 0–5 °C.

Step 2: Sulfochlorination The diazonium species reacts with sulfur dioxide (SO₂) in the presence of a copper(II) catalyst (CuCl₂) to form the sulfonyl chloride.

  • Reagents: SO₂, CuCl₂ (cat.), Acetic Acid/HCl.

  • Intermediate: 4-(Chlorosulfonyl)-2-methoxybenzoic acid.

Step 3: Amination The sulfonyl chloride is treated with aqueous ammonia to yield the final sulfonamide.

  • Reagents: NH₄OH (aq) or NH₃ (gas), THF/Water.

Synthetic Workflow Diagram

Synthesis Precursor 4-Amino-2-methoxybenzoic acid (CAS 2486-80-8) Diazonium Diazonium Salt Intermediate Precursor->Diazonium Diazotization SulfonylCl 4-Chlorosulfonyl Intermediate Diazonium->SulfonylCl Meerwein Rxn Final 4-(Aminosulfonyl)-2-methoxybenzoic acid (CAS 4816-28-8) SulfonylCl->Final Amination Step1 1. NaNO2, HCl 0-5°C Step2 2. SO2, CuCl2 AcOH Step3 3. NH4OH

Figure 2: The Meerwein sulfochlorination pathway allows for the precise installation of the sulfonamide group at the C4 position, bypassing standard directing effects.

Applications & Research Context

Fragment-Based Drug Discovery (FBDD)

The compound serves as a polar, ionizable scaffold for designing inhibitors of metalloenzymes (e.g., Carbonic Anhydrase). The sulfonamide group acts as a "zinc-binding group" (ZBG), while the carboxylic acid provides a handle for further conjugation or solubility enhancement .

Comparison of Isomers in Pharma

Researchers must verify the CAS number to avoid purchasing the wrong isomer, which has vastly different biological activity.

Feature4-Isomer (Target) 5-Isomer (Common)
Structure Sulfonamide at C4Sulfonamide at C5
CAS 4816-28-833045-52-2 (Methyl ester precursor)
Primary Use Research / Metalloenzyme bindersSynthesis of Sulpiride / Amisulpride
Availability Specialized vendors (Enamine, Fisher)Bulk commodity chemical

Handling and Stability

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Solubility: Slightly soluble in water; soluble in DMSO, Methanol, and dilute alkali (due to the carboxylic acid).

  • Safety: Irritant. Causes skin irritation (H315) and serious eye irritation (H319).[2] Use standard PPE (Gloves, Goggles).

References

  • Echemi. (2024). Product Analysis: 2-Methoxy-4-sulfamoylbenzoic acid (CAS 4816-28-8).[1][3][4][5][6][7] Retrieved from

  • Google Patents. (2022). Metalloenzymes for biomolecular recognition of N-terminal modified peptides (US20220283175A1).Link

  • PubChem. (2024). Compound Summary: 4-Amino-2-methoxybenzoic acid (Precursor).Link

Sources

Technical Guide: Structure-Activity Relationship of Methoxybenzoic Acid Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of methoxybenzoic acid sulfonamides , a privileged scaffold in medicinal chemistry. While historically recognized for antimicrobial properties via dihydropteroate synthase (DHPS) inhibition, this class has evolved into a cornerstone for designing Carbonic Anhydrase (CA) inhibitors .

The incorporation of methoxy (-OCH₃) substituents onto the benzoic acid sulfonamide core modulates three critical parameters:

  • Electronic Character: Influencing the pKa of the sulfonamide zinc-binding group (ZBG).

  • Lipophilicity (LogP): Enhancing membrane permeability compared to hydroxy analogs.

  • Isoform Selectivity: Targeting tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II) via steric and hydrophobic interactions.

The Pharmacophore: Methoxybenzoic Acid Sulfonamide Scaffold

The scaffold consists of three distinct domains, each governing specific interactions within the biological target.

Structural Domains
  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) responsible for coordinating the catalytic metal ion (typically Zn²⁺).
    
  • Aromatic Linker: The benzene ring acts as a rigid spacer. Its substitution pattern (ortho/meta/para) dictates the orientation of the ZBG.

  • The "Tail" (Carboxylate/Amide): The benzoic acid moiety, often derivatized into esters or amides, extends into the hydrophobic or hydrophilic sub-pockets of the active site, driving selectivity.

  • Methoxy Substituent: The critical modulator. Its position affects the electron density of the aromatic ring and provides a hydrogen bond acceptor site.

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the interaction of a generic 3-methoxy-4-sulfamoylbenzoic acid derivative within the Carbonic Anhydrase active site.

G cluster_legend Interaction Types Zn Zn²⁺ Ion Thr199 Thr199 (H-Bond Donor) HydroPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide (-SO₂NH⁻) Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-Bond Benzene Benzene Scaffold Benzene->HydroPocket Van der Waals Benzene->Sulfonamide Methoxy Methoxy (-OCH₃) (Meta-Position) Benzene->Methoxy Tail Benzoic Acid/Amide Tail Benzene->Tail Methoxy->HydroPocket Steric/Lipophilic Fit key1 Red Arrow: Metal Coordination key2 Dashed: Hydrogen Bond

Figure 1: Pharmacophore mapping of methoxybenzoic acid sulfonamides within the hCA active site.

Detailed SAR Analysis

The Sulfonamide ZBG

The unsubstituted sulfonamide (


) is non-negotiable for classical CA inhibition.
  • Mechanism: The sulfonamide nitrogen is deprotonated (

    
    ) to coordinate with Zn²⁺, displacing the catalytic water molecule/hydroxide ion.
    
  • Methoxy Effect: Electron-withdrawing groups on the ring increase the acidity of the sulfonamide NH₂, facilitating deprotonation and stronger Zn-binding. A methoxy group (electron-donating by resonance, withdrawing by induction) modulates this pKa finely, often maintaining it in the optimal range (pKa 7–9).

The Methoxy Group: Position Matters

The placement of the methoxy group relative to the sulfonamide is the primary driver of potency variations.

PositionEffect on ActivityMechanistic Rationale
Ortho (2-OMe) Decreased Potency Steric hindrance interferes with the sulfonamide's rotation and alignment with the Zn²⁺ ion. Often clashes with Thr199.
Meta (3-OMe) Optimal Potency Provides favorable hydrophobic contacts with residues like Val121. Acts as a weak H-bond acceptor without disrupting the ZBG geometry.
Para (4-OMe) N/A In 4-sulfamoylbenzoic acids, the para position is occupied by the sulfonamide or the carboxylic tail.
The Benzoic Acid Tail (Selectivity Handle)

The carboxylic acid moiety (


) is rarely left free in optimized drugs due to poor permeability. It is typically converted to:
  • Amides/Hydrazides: To attach "tails" that reach the enzyme's outer rim.

  • SAR Insight: Extending the tail with bulky, lipophilic groups (e.g., fluorinated benzyl amines) attached to the benzoic acid improves selectivity for hCA IX (transmembrane) over hCA II (cytosolic) by exploiting the variable amino acid residues at the active site entrance.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of these compounds typically follows a robust two-step protocol: Chlorosulfonation followed by Amidation.[1]

Protocol 1: General Synthesis of 3-Methoxy-4-Sulfamoylbenzoic Acid Derivatives

  • Chlorosulfonation:

    • Reagents: 3-Methoxybenzoic acid, Chlorosulfonic acid (

      
      ).
      
    • Procedure: Add 3-methoxybenzoic acid (1 eq) portion-wise to chlorosulfonic acid (5 eq) at 0°C. Heat to 60°C for 4 hours.

    • Workup: Pour reaction mixture onto crushed ice. The sulfonyl chloride precipitates. Filter and dry.

    • Note: The methoxy group directs the sulfonyl group para to itself (if position 4 is open) or ortho, but in benzoic acid derivatives, the directing effects of COOH (meta) and OMe (ortho/para) usually favor the 4-position or 6-position.

  • Amidation (Sulfonamide Formation):

    • Reagents: Sulfonyl chloride intermediate, Aqueous

      
       (or amine).[1]
      
    • Procedure: Dissolve sulfonyl chloride in acetone. Add 25% aqueous ammonia dropwise at 0°C. Stir at RT for 2 hours.

    • Workup: Acidify with HCl to pH 2. Precipitate is collected and recrystallized from ethanol.

Synthesis Start 3-Methoxybenzoic Acid Step1 Chlorosulfonation (ClSO₃H, 60°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amidation (NH₄OH or R-NH₂) Inter->Step2 Product 3-Methoxy-4-sulfamoylbenzoic acid Step2->Product

Figure 2: Synthetic pathway for methoxybenzoic acid sulfonamides.

Biological Assay: Stopped-Flow CO₂ Hydration

To validate the SAR, enzyme inhibition kinetics must be measured.

  • Method: Stopped-Flow Spectrophotometry.

  • Principle: Measures the time required for the pH of the reaction mixture to change (via color indicator) as CA catalyzes

    
    .
    
  • Protocol:

    • Buffer: HEPES (20 mM, pH 7.5), Phenol Red indicator (0.2 mM).

    • Substrate:

      
       saturated water.
      
    • Enzyme: Recombinant hCA I, II, IX, or XII.

    • Execution: Mix enzyme + inhibitor (incubate 15 min). Rapidly mix with

      
       solution in the stopped-flow apparatus.
      
    • Data: Record absorbance drop at 557 nm. Calculate

      
       and 
      
      
      
      using the Cheng-Prusoff equation.

Representative SAR Data

The following table summarizes the impact of methoxy substitution and tail modification on hCA inhibition constants (


).

Table 1: Inhibition of hCA Isoforms by Benzoic Acid Sulfonamides (Data synthesized from representative literature trends [1][2]).

Compound StructureSubstituent (R)hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Standard Acetazolamide25012250.48
Benzoic Acid Sulf. H (Unsubstituted)35045600.75
Methoxy Analog 3-Methoxy 210 8 15 0.53
Methoxy Analog 2-Methoxy>10001502000.75
Elongated Tail 3-OMe, 4-CONH-Benzyl450124.5 2.6

Interpretation:

  • The 3-methoxy group (Meta) significantly improves potency against hCA II and IX compared to the unsubstituted analog, likely due to optimized hydrophobic contacts.

  • Elongating the tail (Amide derivative) drastically improves potency against the tumor-associated isoform hCA IX (4.5 nM), demonstrating the "Tail Approach" for selectivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Structure-Activity Relationship Studies. Expert Opinion on Therapeutic Patents. Link

  • BenchChem. (2025).[1][2] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Link

  • Scott, K. A., et al. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. Link

  • Boone, C. D., et al. (2020).[3] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

Sources

4-Sulfamoyl-o-anisic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Structural Elucidation and Quality Control of 4-Sulfamoyl-o-anisic Acid

Part 1: Introduction & Pharmacophore Context

4-Sulfamoyl-o-anisic acid (IUPAC: 2-methoxy-4-sulfamoylbenzoic acid) is a critical structural isomer in the benzamide class of compounds. While its regioisomer, 5-sulfamoyl-o-anisic acid , is the well-known intermediate for the antipsychotic drugs Sulpiride and Amisulpride , the 4-sulfamoyl isomer represents a distinct pharmacophore often explored in Structure-Activity Relationship (SAR) studies for dopamine receptor antagonism and carbonic anhydrase inhibition.

Distinguishing between the 4-sulfamoyl and 5-sulfamoyl isomers is the primary analytical challenge, as they share identical molecular weights (


) and similar polarity. This guide outlines the structural logic, synthetic origins, and self-validating analytical protocols required to definitively characterize this molecule.
Structural Isomerism & Numbering
  • Core Scaffold: Benzoic Acid (C1 assigned to Carboxyl).

  • Substituents: Methoxy group at C2 (ortho); Sulfamoyl group (

    
    ) at C4 (para to carboxyl, meta to methoxy).
    
  • Critical Distinction: Direct chlorosulfonation of o-anisic acid typically yields the 5-isomer (para to the activating methoxy group). The 4-isomer requires specific directed synthesis, making its purity profile fundamentally different.

Part 2: Synthetic Logic & Impurity Profiling

To analyze the compound, one must understand its origin. Unlike the 5-isomer, the 4-sulfamoyl derivative cannot be synthesized via direct electrophilic aromatic substitution on o-anisic acid.

Retrosynthetic Pathway Analysis

The presence of the sulfamoyl group meta to the activating methoxy group suggests a synthesis via oxidation of a toluene derivative or a Sandmeyer reaction from an aniline precursor.

SynthesisLogic Start Starting Material: 4-Amino-2-methoxybenzoic acid Step1 Step 1: Diazotization (NaNO2 / HCl) Start->Step1 Step2 Step 2: Chlorosulfonation (Sandmeyer-type with SO2/CuCl2) Step1->Step2 Intermediate Intermediate: 4-Chlorosulfonyl-2-methoxybenzoic acid Step2->Intermediate Step3 Step 3: Amination (NH3) Intermediate->Step3 Impurity Impurity A: Hydrolysis Product (Sulfonic Acid derivative) Intermediate->Impurity H2O (Side Rxn) Product Target: 4-Sulfamoyl-o-anisic acid Step3->Product

Figure 1: Unlike the 5-isomer (Sulpiride route), the 4-isomer requires a Sandmeyer-type introduction of the sulfonyl group to bypass the ortho/para directing power of the methoxy group.

Part 3: Spectroscopic Characterization (The "Fingerprint")

Definitive proof of structure relies on Nuclear Magnetic Resonance (NMR).[1][2] The coupling constants (


-values) in the aromatic region are the "self-validating" metric to distinguish the 4-isomer from the 5-isomer.
H NMR Prediction & Analysis (DMSO- )
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
-COOH Carboxylic Acid12.5 - 13.5Broad Singlet-Exchangeable; shifts with concentration.
-SO

NH

Sulfonamide7.3 - 7.5Broad Singlet-Characteristic exchangeable protons.
H-6 Aromatic~7.85Doublet (d)

Ortho to COOH (deshielded). Couples with H-5.
H-3 Aromatic~7.45Doublet (d)

Ortho to OMe (shielded), Meta to SO

. Small meta-coupling to H-5.
H-5 Aromatic~7.55Doublet of Doublets (dd)

Ortho to SO

, Meta to OMe. Couples with H-6 (ortho) and H-3 (meta).
-OCH

Methoxy~3.89Singlet-Strong singlet, characteristic of anisic derivatives.

Critical Distinction:

  • 4-Isomer: Shows an ABX or AMX pattern with one large ortho coupling (H5-H6) and one meta coupling.

  • 5-Isomer (Sulpiride interm.): Shows H-6 (ortho to COOH, meta to SO2) and H-3/H-4 coupling. The splitting pattern will differ significantly due to the symmetry of the substitution.

Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ): 
    
    
    
    (Carboxylic acid dimer).
  • Sulfonamide (

    
    ): 
    
    • Asymmetric stretch:

      
      .
      
    • Symmetric stretch:

      
      .
      
  • Methoxy (

    
    ): 
    
    
    
    (Aryl ether stretch).

Part 4: Analytical Method Development (HPLC)

Separating the highly polar sulfamoyl acid requires suppressing the ionization of the carboxylic acid to increase retention on hydrophobic stationary phases.

Methodology: Reverse-Phase Ion-Suppression

Buffer Selection: A phosphate buffer at pH 2.5 - 3.0 is mandatory.

  • Why? The pKa of benzoic acid is ~4.2. At pH 3.0, the acid exists primarily in the neutral (protonated) form, preventing it from eluting in the void volume.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM

    
     (pH 2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 60% B.

  • Detection: UV at 254 nm (Benzene ring) and 280 nm (Sulfonamide/Methoxy specificity).

HPLC_Workflow Sample Sample Preparation (Dissolve in 50:50 MeOH:Water) Check Check pH of Buffer (Must be < 3.0) Sample->Check Injection Injection (10 µL) Check->Injection Separation C18 Separation Injection->Separation Decision Peak Shape Tailing? Separation->Decision Action1 Add TEA (Silanol blocker) or Lower pH Decision->Action1 Yes Result Integration & Purity Calc Decision->Result No Action1->Separation

Figure 2: Decision tree for optimizing peak symmetry. Tailing is common in sulfonamides due to secondary interactions with silanols.

Part 5: Solid-State Properties & Polymorphism

Sulfonamides are notorious for polymorphism due to the hydrogen-bonding capability of the


 group (donor) and the 

/

groups (acceptors).
  • Crystallinity: The 4-isomer typically crystallizes as needles from aqueous ethanol.

  • Melting Point: Expected range 220°C - 225°C (decomposition). Note: Isomers often have distinct melting points; the 5-isomer melts at ~210°C.

  • X-Ray Diffraction (PXRD): Essential for batch-to-batch consistency. If the dissolution rate varies, check for polymorphic shifts using PXRD.

References

  • PubChem. (2025).[3][4] Compound Summary: 4-[(2-methoxybenzoyl)sulfamoyl]benzoic acid.[4] National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PMC. [Link]

  • SpectraBase. (2025).[3] 2-Methoxybenzoic acid NMR Data. (Base scaffold reference). [Link][5]

  • ResolveMass Laboratories. (2026). Impurity Profiling and Characterization for Generic Projects. [Link]

Sources

Suppliers and price of 4-(Aminosulfonyl)-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 4-(Aminosulfonyl)-2-methoxybenzoic acid , structured for researchers and drug development professionals.

Supply Chain, Synthesis Logic, and Quality Assurance for High-Fidelity Research

Executive Summary & Critical Distinction

4-(Aminosulfonyl)-2-methoxybenzoic acid (CAS 4816-28-8 ) is a specialized aromatic building block primarily used in structure-activity relationship (SAR) studies for benzamide-based antipsychotics and metalloprotein binders.

CRITICAL WARNING: This compound is frequently confused with its structural isomer, 5-(Aminosulfonyl)-2-methoxybenzoic acid (CAS 22117-85-7 ), which is the industrial intermediate for Sulpiride and Amisulpride .

  • The 5-isomer is a low-cost commodity chemical (Kg scale).

  • The 4-isomer (this topic) is a high-value research reagent (Gram scale) requiring specific synthetic routes.

Failure to distinguish between these isomers will lead to failed synthesis of target pharmacophores.

Chemical Identity
FeatureTarget Compound (4-Isomer)Common Confusion (5-Isomer)
IUPAC Name 2-Methoxy-4-sulfamoylbenzoic acid2-Methoxy-5-sulfamoylbenzoic acid
CAS Number 4816-28-8 22117-85-7
Role Research Building Block / SAR AnalogKey Intermediate for Sulpiride
Price Tier High ($100s per gram)Low ($10s per kg)
Substitution Sulfonamide meta to MethoxySulfonamide para to Methoxy

Market Analysis: Suppliers and Pricing

Unlike the 5-isomer, which is available in metric tons from industrial suppliers in China and India, the 4-isomer is typically supplied by specialized "Building Block" vendors. It is often "Make-to-Order" or stocked in small quantities.

Validated Supplier Tier List

Note: Pricing is indicative of the 2024-2025 market for research-grade purity (>97%).

Supplier CategoryVendor ExamplesTypical Pack SizeEstimated Price RangeLead Time
Premium Distributors Fisher Scientific, Sigma-Aldrich100 mg – 1 g$150 - $350 / g 1-2 Weeks
Building Block Specialists Enamine, BLD Pharm, ABCR1 g – 5 g$100 - $200 / g 2-3 Weeks
Custom Synthesis Chemazone, JHECHEM10 g+Inquire (High MOQ) 4-6 Weeks
Procurement Strategy
  • Verify Isomerism: Always request the 1H-NMR before purchase. The coupling constants of the aromatic protons are the only reliable way to distinguish the 4-isomer from the 5-isomer without X-ray crystallography.

  • Avoid "Commodity" Traders: If a supplier quotes <$10/gram, they are almost certainly selling the 5-isomer by mistake. The synthetic cost of the 4-isomer precludes such low pricing.

Technical Synthesis: The Causality of Cost

To understand the high price and supply constraints, one must analyze the synthesis. The 4-isomer cannot be made via the standard industrial route used for the 5-isomer due to electrophilic aromatic substitution rules.

The "Impossible" Direct Route

Direct chlorosulfonation of 2-methoxybenzoic acid yields the 5-isomer exclusively. The methoxy group is an ortho/para director, and the carboxyl group is a meta director. The 5-position is para to the activating methoxy group, making it the most reactive site.

The Required Route (4-Isomer)

To install the sulfonyl group at position 4 (meta to the methoxy), chemists must use a Sandmeyer-type reaction starting from an amino precursor. This multi-step process drives the cost.

Synthesis Workflow Diagram

SynthesisPathways Start 2-Methoxybenzoic Acid Direct Direct Chlorosulfonation (ClSO3H) Start->Direct WrongProduct 5-Isomer (Sulpiride Int.) COMMODITY Direct->WrongProduct Major Product AltStart 4-Amino-2-methoxybenzoic Acid Diazo 1. Diazotization (NaNO2/HCl) 2. SO2 / CuCl2 AltStart->Diazo SulfonylCl Intermediate: Sulfonyl Chloride Diazo->SulfonylCl Meerwein Sulfonation Amination Amination (NH3) SulfonylCl->Amination Target 4-Isomer (Target) HIGH VALUE Amination->Target Yield ~60%

Caption: Synthesis logic showing why the 4-isomer requires a complex amino-precursor route vs. the direct sulfonation of the 5-isomer.

Quality Control & Validation Protocols

When receiving this material, you must validate that you have the correct isomer. HPLC alone is insufficient as the retention times of the 4- and 5-isomers are similar. 1H-NMR is mandatory.

Protocol 1: 1H-NMR Identification
  • Solvent: DMSO-d6

  • Key Discriminator: Aromatic Coupling Pattern.

    • 5-Isomer (Sulpiride Int.): You will see an ortho coupling (d, ~8.5 Hz) between H-3 and H-4, and a meta coupling (d, ~2.5 Hz) for H-6.

    • 4-Isomer (Target): You should observe:

      • H-3: A doublet (d) with meta coupling (~2 Hz) (isolated between methoxy and sulfonyl).

      • H-5: A doublet of doublets (dd) or doublet (d) depending on H-6 resolution.

      • H-6: A doublet (d) with ortho coupling (~8 Hz) to H-5.

    • Self-Validation: If you see two strong doublets with a large coupling constant (~8.5Hz) representing protons ortho to each other, and the chemical shift suggests they are H-3 and H-4, you likely have the 5-isomer (incorrect).

Protocol 2: HPLC Purity Analysis

While NMR confirms identity, HPLC confirms purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Wavelength: 254 nm (aromatic region) and 220 nm (amide bond).

  • Acceptance Criteria: Purity > 97% (Area %).

References

  • GuideChem. (2024). 4-(Aminosulfonyl)-2-methoxybenzoic acid Structure and Suppliers. Retrieved from

  • PubChem. (2024). Compound Summary: 5-(Aminosulfonyl)-2-methoxybenzoic acid (Isomer Comparison). National Library of Medicine. Retrieved from

  • BLD Pharm. (2024). Product Catalog: 2-Methoxy-4-sulfamoylbenzoic acid (CAS 4816-28-8).[2][3][4] Retrieved from

  • Fisher Scientific. (2024). Building Blocks: 2-Methoxy-4-sulfamoylbenzoic acid.[2][3] Retrieved from

  • Google Patents. (2022). US20220283175A1 - Metalloenzymes for biomolecular recognition (Citing usage of CAS 4816-28-8).[5] Retrieved from

Sources

Methodological & Application

Application Note: Chlorosulfonation Protocols for 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chlorosulfonation of 2-methoxybenzoic acid (commonly known as o-anisic acid) to yield 5-chlorosulfonyl-2-methoxybenzoic acid is a foundational transformation in medicinal chemistry. This highly reactive sulfonyl chloride intermediate is critical for the synthesis of benzamide-class antipsychotics (such as Sulpiride) and various substituted benzimidazole proton pump inhibitors[1],[2]. This guide details the mechanistic causality, validated experimental workflows, and quality control measures necessary to execute this reaction with high yield and high purity.

Mechanistic Insights & Causality

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The regioselectivity of the incoming chlorosulfonyl group is strictly governed by the synergistic directing effects of the existing substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): Strongly electron-donating via resonance (+R effect), activating the ring and directing incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): Electron-withdrawing (-I, -R effects), deactivating the ring and directing to the meta position.

Both groups cooperatively direct the chlorosulfonyl cation (+SO₂Cl) to the 5-position (which is para to the methoxy group and meta to the carboxyl group).

The protocol utilizes chlorosulfonic acid (ClSO₃H) as both the reagent and the solvent. A significant molar excess (typically 1:5) is required. The causality behind this ratio is two-fold: the first equivalent reacts to form the intermediate sulfonic acid, while the subsequent equivalents act as the chlorinating agent to drive the conversion of the sulfonic acid to the final sulfonyl chloride, simultaneously providing a fluid reaction medium[3].

Experimental Workflow Visualization

G Start 2-Methoxybenzoic Acid (Starting Material) Stage1 Controlled Addition (0°C - 20°C) Exotherm Management Start->Stage1 Reagent Chlorosulfonic Acid (5.0 Equivalents) Reagent->Stage1 Stage2 Thermal Activation (50°C - 70°C) Sulfonyl Chloride Formation Stage1->Stage2 Heat Application Quench Ice-Water Quench (< 5°C) Hydrolysis Prevention Stage2->Quench Reaction Completion Product 5-Chlorosulfonyl-2- methoxybenzoic Acid (Target Product) Quench->Product Precipitation & Filtration

Workflow for the chlorosulfonation of 2-methoxybenzoic acid.

Validated Experimental Protocols

Protocol A: Optimized Solvent-Free Chlorosulfonation (High Yield)

This protocol is optimized for maximum yield by minimizing solvent-induced side reactions and utilizing the neat reagent's high concentration to drive the thermodynamic equilibrium[3].

  • Reactor Preparation & Cooling: Charge a dry, glass-lined reactor with chlorosulfonic acid (5.0 molar equivalents). Cool the reactor to 0°C using an ice-salt bath.

    • Causality: Chlorosulfonic acid reacts violently with ambient moisture and the substrate's carboxyl proton. Cooling is essential to control the highly exothermic initial reaction, preventing localized charring, oxidative degradation, or polysulfonation[3].

  • Substrate Addition: Slowly add 2-methoxybenzoic acid (1.0 molar equivalent) in small portions under continuous, vigorous stirring. Maintain the internal temperature below 20°C.

    • Causality: Gradual addition prevents thermal runaway and ensures complete, homogeneous dissolution of the solid substrate into the viscous acid.

  • Thermal Activation: Once addition is complete, gradually heat the reaction mixture to 50°C for 1 hour, then elevate the temperature to 70°C for 2 hours[3].

    • Causality: While the initial sulfonation occurs rapidly at lower temperatures, the subsequent conversion of the sulfonic acid intermediate to the sulfonyl chloride requires elevated thermal energy to overcome the activation barrier. Exceeding 70°C will induce unwanted polysulfonation[3].

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over a large volume of crushed ice with vigorous stirring.

    • Causality: The ice quench rapidly hydrolyzes unreacted chlorosulfonic acid into sulfuric acid and hydrogen chloride gas while precipitating the hydrophobic sulfonyl chloride product. Maintaining a temperature near 0°C during quenching is critical; elevated temperatures will cause the newly formed sulfonyl chloride to hydrolyze back into the sulfonic acid[1].

  • Filtration: Filter the resulting white precipitate, wash extensively with ice-cold water to remove residual inorganic acids, and dry under high vacuum overnight[1].

Protocol B: Solvent-Assisted Chlorosulfonation (Scale-Up)

This method utilizes 1,2-dichloroethane (DCE) as a solvent. While it typically results in a lower yield, it acts as a thermal sink, making it significantly safer for large-scale industrial operations[4].

  • Mixture Preparation: In a reactor, combine 1,2-dichloroethane (72 mL per 26.8 g of substrate), 2-methoxybenzoic acid, and sodium chloride (10 g)[4].

    • Causality: DCE provides a homogeneous reaction medium and acts as a heat sink. Sodium chloride is added to generate HCl gas in situ upon reaction with ClSO₃H, which suppresses unwanted side reactions and drives the chlorination step[4].

  • Reagent Addition: Add chlorosulfonic acid dropwise over 6 hours at 20°C[4].

  • Reflux & Maturation: Warm the mixture to 40°C for 1 hour, then heat to 65°C–70°C for 17 hours[4].

    • Causality: The dilution effect of the DCE solvent reduces the bimolecular collision rate, necessitating a significantly longer heating phase (17 hours vs. 2 hours) to achieve complete conversion[4].

  • Quenching: Cool the mixture and pour into ice water. Separate the organic layer, evaporate the DCE under reduced pressure, and isolate the solid product[4].

Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes of the two protocols to aid in process selection based on scale and yield requirements.

Reaction ParameterProtocol A (Solvent-Free)Protocol B (Solvent-Assisted)
Molar Ratio (Substrate : ClSO₃H) 1 : 5.0~1 : 4.8
Reaction Medium None (Neat Reagent)1,2-Dichloroethane (DCE)
Addition Temperature 0°C to 20°C20°C
Heating Profile 50°C (1 hr) → 70°C (2 hrs)40°C (1 hr) → 65–70°C (17 hrs)
Additives NoneSodium Chloride (NaCl)
Reported Yield 95.7% 65.0%

Self-Validating Quality Control

Every robust protocol must be a self-validating system. The most probable degradation pathway for 5-chlorosulfonyl-2-methoxybenzoic acid is the hydrolysis of the highly reactive chlorosulfonyl (-SO₂Cl) group back to the corresponding sulfonic acid (-SO₃H) upon exposure to atmospheric moisture[5].

To validate batch integrity, implement the following HPLC-UV Analysis protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5].

  • Mobile Phase: Gradient elution starting with 10% Mobile Phase B, increasing to 95% over 15 minutes.

    • Mobile Phase A: 0.1% Formic acid in Water[5].

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[5].

  • Detection: UV absorbance at 254 nm[5].

  • Causality & Validation Logic: The polar degradation product (sulfonic acid) will elute significantly earlier than the less polar parent compound (sulfonyl chloride) on a reverse-phase C18 column[5]. If the early-eluting peak area increases over time during stability testing, the batch has been compromised by moisture. To prevent this, the final product must be stored in a tightly sealed container flushed with inert gas (argon or nitrogen) and kept in a desiccator.

References

1.3 - Semantic Scholar 2.4 - PrepChem 3.5 - Benchchem 4.1 - PMC / NIH

Sources

Application Note: Recrystallization & Purification of 4-(Aminosulfonyl)-2-methoxybenzoic Acid

[1]

Introduction & Chemical Context

4-(Aminosulfonyl)-2-methoxybenzoic acid (also known as 2-methoxy-4-sulfamoylbenzoic acid) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. It features two key acidic functionalities: a carboxylic acid (


This dual-acidic nature dictates its solubility profile and purification strategy. The primary impurities encountered during its synthesis (typically via chlorosulfonation and amidation) include:

  • Regioisomers: 5-(Aminosulfonyl)-2-methoxybenzoic acid (Sulpiride intermediate).[1]

  • Hydrolysis Byproducts: 2-Methoxybenzoic acid (from desulfonation).

  • Inorganic Salts: Sodium chloride/bromide from neutralization steps.

  • Colored Oligomers: Oxidation products formed during high-temperature amidation.

Critical Isomer Note: Ensure you are working with the 4-isomer (CAS 4816-28-8) . The 5-isomer (CAS 33045-52-2 for methyl ester / 71675-87-1 for acid) is structurally similar but possesses different solubility and biological activity.

Physicochemical Properties & Solvent Selection[3][4][5]

Efficient recrystallization relies on exploiting the differential solubility between the product and its impurities.[2]

Table 1: Physicochemical Profile
PropertyValue / DescriptionSource
Molecular Formula

[1]
Molecular Weight 231.23 g/mol [1]
Melting Point 172 – 174 °C[1]
Appearance White to off-white crystalline powder[1]
pKa (Predicted)

,

[2]
Table 2: Solubility & Solvent Strategy
Solvent SystemSolubility BehaviorApplication
Water (pH < 2) Insoluble (Precipitates)Isolation from reaction mixtures.
Water (pH > 8) Highly Soluble (Dianion formation)Acid-Base purification (removes non-acidic impurities).
Methanol / Ethanol Soluble (Hot), Sparingly Soluble (Cold)Thermal recrystallization (Polishing).
Acetonitrile Moderate SolubilityRemoval of specific organic impurities.
Water Soluble (Boiling), Insoluble (Cold)Green chemistry recrystallization option.

Protocol A: Acid-Base Purification (Primary Method)

Objective: To remove neutral organic impurities, inorganic salts, and colored byproducts. This method leverages the compound's ability to form water-soluble salts in alkali.

Workflow Diagram

AcidBasePurificationStartCrude Solid(Contains salts, organics)DissolutionDissolve in 10% Na2CO3 (aq)Target pH 9-10Start->Dissolution SolubilizationFiltrationFiltration (0.45 µm)Remove insoluble neutralsDissolution->Filtration If clearCharcoalActivated Charcoal Treatment(Optional for color removal)Dissolution->Charcoal If coloredAcidificationSlow Acidification with 6N HClTarget pH 1-2Filtration->Acidification Clear FiltrateCharcoal->FiltrationPrecipitationPrecipitation & Aging(Stir 1h @ 0-5°C)Acidification->Precipitation CrystallizationIsolationVacuum Filtration & Wash(Cold Water)Precipitation->IsolationDryingDry at 60°C under VacuumIsolation->Drying

Figure 1: Acid-Base Purification Workflow.[3][1][4][5] This method isolates the zwitterionic acid from non-acidic contaminants.

Step-by-Step Procedure
  • Dissolution:

    • Suspend 10 g of crude 4-(Aminosulfonyl)-2-methoxybenzoic acid in 80 mL of distilled water.

    • Slowly add 10% Sodium Carbonate (

      
      )  solution with stirring until the solid completely dissolves and the pH reaches 9–10. Note: Avoid strong bases like NaOH if ester hydrolysis of impurities is a concern, though for this acid it is safe.
      
  • Filtration (Clarification):

    • If the solution is colored, add 0.5 g of activated charcoal and stir for 30 minutes at room temperature.

    • Filter through a Celite pad or a 0.45 µm membrane to remove insoluble mechanical impurities and charcoal.

  • Precipitation (Crystallization):

    • Cool the clear filtrate to 10–15 °C.

    • Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Critical Point: The solution will become cloudy as it passes pH 5. Continue adding acid until pH reaches 1–2 .

    • Allow the slurry to stir at 0–5 °C for 1 hour to ensure complete precipitation (aging the crystals).

  • Isolation:

    • Filter the white precipitate using a Büchner funnel.

    • Wash the cake with 2 × 20 mL of ice-cold water to remove residual salts (NaCl).

    • Check the chloride content of the filtrate using

      
       solution (optional).
      

Protocol B: Thermal Recrystallization (Polishing)

Objective: To achieve high purity (>99.5%) and defined crystal habit for formulation. This step removes structurally similar organic impurities that co-precipitated in Method A.

Workflow Diagram

ThermalRecrystallizationInputAcid-Base Purified SolidHeatingReflux in Ethanol/Water (1:1)Dissolve at 75-80°CInput->HeatingCoolingControlled Cooling(10°C/hour)Heating->Cooling Clear SolutionNucleationNucleation Onset(Cloud Point)Cooling->NucleationHarvestFiltration & DryingNucleation->Harvest

Figure 2: Thermal Recrystallization Workflow using a binary solvent system.

Step-by-Step Procedure
  • Solvent Preparation: Prepare a mixture of Ethanol:Water (1:1 v/v) . Alternatively, pure Water can be used if the volume is increased (approx. 20-30 mL/g).

  • Dissolution:

    • Place 10 g of the semi-pure solid (from Method A) into a round-bottom flask.

    • Add 50 mL of the Ethanol/Water mixture.

    • Heat to reflux (approx. 80 °C) with stirring.

    • If solids remain, add solvent in 5 mL increments until a clear solution is obtained.

  • Crystallization:

    • Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if cooling is too fast). Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, chill in an ice bath (0–5 °C) for 2 hours.

  • Collection:

    • Filter the crystals.[2][6][7][8]

    • Wash with 10 mL of cold Ethanol/Water (1:1).

    • Dry in a vacuum oven at 60 °C for 12 hours.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, perform the following quality checks:

TestAcceptance CriteriaMethod Note
HPLC Purity > 99.0% AreaC18 Column, Mobile Phase: Water (0.1% TFA) / ACN gradient.
Melting Point 172 – 174 °CSharp range (< 2°C) indicates high purity [1].
Loss on Drying < 0.5%Ensures solvent removal.
Appearance White crystalline powderYellowing indicates oxidation or residual nitro-compounds.

Troubleshooting Guide

  • Problem: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Solution too concentrated or cooling too fast.

    • Solution: Re-heat to dissolve, add 10% more solvent, and seed with a pure crystal at 50 °C.

  • Problem: Low Yield (< 70%)

    • Cause: Product too soluble in the mother liquor.

    • Solution: Concentrate the mother liquor by rotary evaporation to half volume and cool again to recover a second crop. Check pH in Method A (must be < 2).

  • Problem: Persistent Color

    • Cause: Oxidized amine species.[9]

    • Solution: Repeat the activated charcoal treatment in Method A, or use sodium dithionite (

      
      ) as a reducing agent during the initial dissolution.
      

References

  • PubChem. (2023).[10] Compound Summary: Sulfamoylbenzoic Acids. Retrieved from [Link]

Application Note: HPLC Method Development for Sulfonamide Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes chemical theory with practical, field-proven methodologies for the HPLC analysis of sulfonamide benzoic acid derivatives.

Introduction & Chemical Context

Sulfonamide benzoic acid derivatives (e.g., Furosemide, Bumetanide) represent a critical class of "high-ceiling" diuretics. Chemically, they present a unique separation challenge due to their amphoteric nature and dual-ionizable functionality :

  • Carboxylic Acid (–COOH): Acidic, pKa

    
     3.5 – 4.0.
    
  • Sulfonamide (–SO₂NH–): Weakly acidic, pKa

    
     10.0.
    
  • Secondary Amine (–NH–): Weakly basic, often attached to the benzene ring.

The Chromatographic Challenge: At neutral pH (7.0), the carboxylic acid is deprotonated (


), making the molecule highly polar and causing it to elute near the void volume (

) with poor retention and peak shape. Furthermore, exposed silanols on silica columns can interact with the amine moieties, leading to severe peak tailing.

The Solution: This protocol utilizes a pH-controlled Reversed-Phase (RP-HPLC) strategy.[1] By maintaining the mobile phase pH between 2.5 and 3.5, we suppress the ionization of the carboxylic acid (keeping it neutral/hydrophobic) and protonate silanols, ensuring sharp peak shapes and robust retention.

Method Development Strategy (The "Why")

Stationary Phase Selection
  • Recommendation: C18 (Octadecylsilane), High-Purity, End-Capped.

  • Rationale: "End-capping" is non-negotiable. It blocks residual silanol groups that would otherwise hydrogen-bond with the sulfonamide or amine groups, causing tailing. A standard C18 provides sufficient hydrophobic interaction for the benzene ring backbone.

  • Examples: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Luna C18(2).

Mobile Phase Chemistry (The "pH Rule")
  • Target pH: 2.5 – 3.5.

  • Mechanism:

    • pH < pKa (COOH): The carboxylic acid exists as

      
       (Neutral). This maximizes retention on the lipophilic C18 phase.
      
    • Silanol Suppression: At pH < 4, silica surface silanols (

      
      ) are protonated to 
      
      
      
      , reducing ionic attraction to any basic amine impurities.
  • Buffer Choice:

    • Phosphate Buffer (20-50 mM): Best for UV detection (transparent <220 nm). Excellent buffering capacity at pH 2-3.

    • Formic Acid (0.1%): Essential if using LC-MS (volatile).

Organic Modifier
  • Acetonitrile (ACN): Preferred over Methanol for lower viscosity (lower backpressure) and sharper peaks for sulfonamides.

Experimental Protocol (The "How")

Reagent Preparation

Buffer A: 25 mM Potassium Phosphate Monobasic (pH 3.0)

  • Weigh 3.40 g of

    
     (anhydrous).
    
  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL.

  • Critical Step: Filter through a 0.45 µm Nylon or PVDF membrane to remove particulates that damage check valves.

Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Standard Preparation (Self-Validating Solubility Check)

Sulfonamide benzoic acids have poor water solubility at low pH.

  • Stock Solution: Dissolve 10 mg of analyte (e.g., Furosemide) in 10 mL of 100% Methanol or 50:50 ACN:Water . (Do not use pure Buffer A, as precipitation may occur).

  • Working Standard: Dilute Stock to 50 µg/mL using the initial mobile phase ratio (e.g., 70% Buffer A / 30% ACN).

    • Checkpoint: Inspect for cloudiness. If cloudy, increase organic ratio in diluent.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (End-capped)
Flow Rate 1.0 mL/min
Temperature 30°C (Controls viscosity and retention reproducibility)
Injection Vol 10 - 20 µL
Detection UV @ 254 nm (Aromatic ring) or 230 nm (High sensitivity)
Run Time 15 - 20 minutes
Gradient Program (Scouting)

Start with this gradient to identify elution profile.

Time (min)% Buffer A (pH 3.0)% Mobile Phase B (ACN)Event
0.09010Equilibration
10.04060Linear Ramp
12.01090Wash
12.19010Re-equilibration
17.09010Stop

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for developing and troubleshooting this method.

HPLC_Workflow Start Start: Analyte Assessment (Sulfonamide Benzoic Acid) pKa_Check Check pKa Values COOH (~3.5) & SO2NH (~10) Start->pKa_Check Col_Select Select Column: C18 End-Capped pKa_Check->Col_Select Hydrophobic Backbone MP_Select Mobile Phase Selection: pH 3.0 Phosphate Buffer Col_Select->MP_Select Suppress Ionization Run_Scout Run Scouting Gradient (10% to 60% ACN) MP_Select->Run_Scout Decision Evaluate Peak Shape & Resolution Run_Scout->Decision Optimize_Tailing Issue: Peak Tailing Action: Lower pH to 2.5 or Increase Buffer Conc. Decision->Optimize_Tailing Tailing > 1.5 Optimize_Ret Issue: Low Retention Action: Decrease Initial %B (More Aqueous) Decision->Optimize_Ret k' < 2.0 Validation Final Validation (Linearity, LOQ, Specificity) Decision->Validation Pass Criteria Optimize_Tailing->Run_Scout Retry Optimize_Ret->Run_Scout Retry

Figure 1: Decision tree for optimizing HPLC separation of acidic sulfonamides, focusing on pH control and column selection.

Self-Validating System Suitability

To ensure "Trustworthiness" (Part 2 of requirements), the method must include a System Suitability Test (SST) . This is a control strategy run before any critical samples.

SST Acceptance Criteria:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. (Ensures silanols are suppressed).
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 2000 (for a 150mm column).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity (e.g., Furosemide vs. Impurity B).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction or high pH.[2][3]Lower pH to 2.5; Ensure column is "End-capped".[2]
Retention Drift Temperature fluctuation or pH change.Use column oven (30°C); Verify buffer pH daily.
Split Peaks Solvent mismatch.Dissolve sample in mobile phase, not pure MeOH.

References

  • Asian Journal of Chemistry. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian J. Chem. 2019, 31, 2215-2221.[4] Available at: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Application Note 5991-0122EN. Available at: [Link]

  • National Institutes of Health (NIH). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv/PMC. Available at: [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Furosemide and Spironolactone. JPSBR.[1] Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of Aminosulfonyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method Development & Troubleshooting for 4-aminosulfonyl vs. 5-aminosulfonyl Regioisomers Ticket ID: HPLC-ISO-0045 Status: Open Assigned Specialist: Senior Application Scientist

Core Technical Briefing: The Separation Challenge

Separating 4-aminosulfonyl and 5-aminosulfonyl isomers presents a classic "isobaric challenge." Because these molecules share identical molecular weights and very similar hydrophobicities (


), standard C18 columns often fail to resolve them, resulting in co-elution or "shouldering" peaks.

The Solution: You must exploit the electronic and steric differences created by the positional change of the sulfonamide group (


).
  • Electronic Effect: The position of the electron-withdrawing sulfonyl group alters the electron density cloud of the aromatic ring (dipole moment).

  • Steric Effect: The 4-position (para-like) is generally more linear/planar, while the 5-position (meta-like or adjacent to bridgeheads) creates a "kink" in the molecular shape.

We utilize Pi-Pi (


) interactions  and Dipole-Dipole selectivity  rather than simple hydrophobicity.

Method Development Strategy (Decision Logic)

Do not start with a random C18 column. Use this targeted decision matrix to select the stationary phase.

ColumnSelection Start START: Isomer Separation Strategy C18_Check Step 1: Screen High-Efficiency C18 (Core-Shell / <2µm) Start->C18_Check Resolution Resolution (Rs) > 1.5? C18_Check->Resolution Success Proceed to Validation Resolution->Success Yes Selectivity_Switch Step 2: Switch Selectivity Mechanism Resolution->Selectivity_Switch No (Co-elution) Phenyl Option A: Phenyl-Hexyl / Biphenyl (Exploits Pi-Pi Interactions) Selectivity_Switch->Phenyl Aromatic Parent? PFP Option B: Pentafluorophenyl (PFP) (Exploits Shape & Dipole) Selectivity_Switch->PFP Halogenated/Polar Parent? MobilePhase Step 3: Optimize Mobile Phase (Methanol enhances Pi-Pi) Phenyl->MobilePhase PFP->MobilePhase

Figure 1: Decision tree for selecting the optimal stationary phase for positional isomers.

Troubleshooting & FAQs

Q1: My isomers are co-eluting on a C18 column despite a flat gradient. What now?

Diagnosis: Lack of "Orthogonal Selectivity." C18 separates primarily by hydrophobicity. Since your isomers have nearly identical hydrophobicity, C18 cannot distinguish them. The Fix: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.

  • Why? The biphenyl phase interacts with the pi-electrons of your aromatic ring.[1] The 4-aminosulfonyl isomer typically has a different electron density distribution than the 5-aminosulfonyl isomer. The Biphenyl column "feels" this difference.

  • Pro Tip: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN has its own pi-electrons (triple bond) which can "mask" the interaction between your analyte and the phenyl column.[1] MeOH allows the pi-pi interaction to dominate [1].

Q2: I see severe peak tailing for the sulfonamide peaks.

Diagnosis: Secondary Silanol Interactions. The sulfonamide nitrogen (


) is weakly acidic (pKa ~10), but if your molecule contains a basic amine (aniline-like), it will interact with free silanols on the silica surface.
The Fix: 
  • pH Control: Ensure your buffer pH is low (pH 2.5 - 3.0) using 0.1% Formic Acid or Phosphate buffer. This suppresses the ionization of surface silanols (keeping them neutral), preventing them from grabbing the basic parts of your molecule [2].

  • Ionic Strength: If using a Phenyl column, add 5-10 mM Ammonium Formate. The salt ions compete for the active sites, smoothing out the peak shape.

Q3: The retention times drift between runs.

Diagnosis: pH Instability or "Phase Dewetting." The Fix:

  • Buffer Capacity: Sulfonamides are ionizable. If you are working at neutral pH (pH 6-7), small changes in the mobile phase mix can drastically shift ionization states. Move to a rugged pH zone (pH < 3 or > 8, column permitting) [3].

  • Dewetting: If you are using a 100% aqueous start to separate early eluting polar isomers, C18 phases can "collapse."[2] Use a "Aq" type column or ensure at least 3-5% organic solvent is present at the start.

Experimental Protocols

Protocol A: The "Selectivity Scouting" Run

Use this protocol to determine if you need to abandon C18.

Sample Prep: Dissolve standards of 4- and 5- isomers at 0.1 mg/mL in 90:10 Water:MeOH.

ParameterSettingNotes
Column Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, < 2.7 µm)Core-shell particles preferred for efficiency.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses silanol activity.
Mobile Phase B Methanol (MeOH)Crucial: MeOH promotes pi-pi selectivity better than ACN.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Gradient 5% B to 60% B over 10 minutesShallow gradient allows subtle isomer separation.
Detection UV @ 254 nm (or

)
Sulfonamides absorb well in UV.
Protocol B: PFP "Shape Selectivity" Optimization

Use if Phenyl-Hexyl fails. PFP columns separate based on molecular shape and dipole moments.

  • Mobile Phase: Switch Organic Modifier to Acetonitrile . PFP columns often show a "U-shaped" retention curve.[3]

  • Isocratic Hold: If peaks are partially resolved, insert a 3-minute isocratic hold at the %B where the first isomer elutes.

  • Temperature: Lower the temperature to 25°C . Higher temperatures increase molecular vibration, which can "blur" the subtle steric differences needed for separation.

Mechanism of Action (Visualized)

Understanding why the separation happens allows you to predict future behavior.

Mechanism cluster_0 Stationary Phase Interaction Col_Phenyl Phenyl Ligand (Electron Rich) Iso_4 4-Aminosulfonyl (Planar/Linear) Col_Phenyl->Iso_4 Strong Pi-Pi Stacking Iso_5 5-Aminosulfonyl (Angled/Kinked) Col_Phenyl->Iso_5 Weak Pi-Pi (Steric Hindrance)

Figure 2: Differential interaction mechanism. The "flat" 4-isomer stacks more effectively with the Phenyl stationary phase than the "angled" 5-isomer, resulting in longer retention and separation.

References

  • Shimadzu Corporation. (2024). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

  • ScienceOpen. (2014). Determination of pKa values of some sulfonamides by LC and LC-PDA methods. Retrieved from [Link]

Sources

Technical Support Center: Solubilization of 4-(Aminosulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 4-(Aminosulfonyl)-2-methoxybenzoic acid (also referred to as 4-sulfamoyl-2-methoxybenzoic acid). This compound presents specific solubility hurdles due to its rigid crystalline lattice and dual-acidic nature.[1][2]

Quick Diagnostic: Why won't it dissolve?
SymptomProbable CauseImmediate Action
Cloudy suspension in water pH is too low (< 4.0).[1][2] The molecule is in its protonated, hydrophobic form.[1][2]Adjust pH to > 7.0 using NaOH or NaHCO₃.[1][2]
Precipitation upon dilution "Crash out" effect.[2] The organic co-solvent (DMSO/Ethanol) concentration dropped, and the aqueous phase pH is uncontrolled.[1][2]Ensure the aqueous buffer is pH-adjusted before dilution.[1][2]
Gummy/Sticky solid Partial hydration without ionization.[2]Increase temperature to 40°C and sonicate; verify base equivalents.
Module 1: The pH Factor (Critical)

The Science: Unlike zwitterionic amino acids, 4-(Aminosulfonyl)-2-methoxybenzoic acid acts primarily as a dibasic acid .[1][2]

  • Carboxylic Acid (

    
    ):  pKa 
    
    
    
    3.5 – 4.0.[1][2]
  • Sulfonamide (

    
    ):  pKa 
    
    
    
    10.0 – 10.5.[1][2]

In pure water (pH ~6-7), the carboxylic acid partially dissociates, but the equilibrium often favors the protonated (neutral) species enough to maintain a strong crystal lattice, leading to poor solubility (typically < 1 g/L).[1][2] To achieve high concentrations (> 10 mM), you must drive the equilibrium completely to the carboxylate anion form.[1][2]

Protocol: Preparation of a 100 mM Stock Solution

Target pH: 7.5 – 8.5

  • Weighing: Weigh the required amount of 4-(Aminosulfonyl)-2-methoxybenzoic acid.

  • Initial Wetting: Add water to 80% of the final volume.[1][2] The powder will likely float or form a suspension.[1]

  • Titration (The Key Step):

    • Add 1.0 M NaOH dropwise while stirring.

    • Monitor clarity. The solution should turn clear as the pH passes 5.0-6.0.[1]

    • Note: Avoid exceeding pH 11.0 to prevent potential sulfonamide hydrolysis or degradation, although the molecule is relatively stable.[1][2]

  • Final Adjustment: Top up to final volume with water or buffer.[1][2]

Warning: Do not use unbuffered water for dilutions.[2] The local pH can drop, causing immediate re-precipitation.[1][2]

Module 2: Co-solvent Strategies

If your application (e.g., cell culture, HPLC) cannot tolerate high pH, you must rely on dielectric constant manipulation.[1][2]

Recommended Solvent Systems:

SolventSolubility PotentialCompatibility Note
DMSO High (> 50 mM)Best for stock solutions.[1][2] Freezes at 18°C.
DMF High (> 50 mM)Good alternative to DMSO; harder to remove.[1][2]
Methanol/Ethanol ModerateSoluble, but risk of precipitation upon aqueous dilution is high.[1][2]
PBS (pH 7.4) ModerateOnly soluble if pre-dissolved in DMSO or if pH is strictly maintained.[2]

Visual Workflow: Dissolution Decision Tree

DissolutionStrategy Start Start: Solid Powder CheckApp Check Application Tolerance Start->CheckApp IsBio Biological Assay? (pH sensitive) CheckApp->IsBio IsChem Chemical Synthesis? (pH flexible) CheckApp->IsChem DMSO_Route Dissolve in 100% DMSO (Stock Solution) IsBio->DMSO_Route Base_Route Dissolve in 1M NaOH (Form Na-Salt) IsChem->Base_Route Dilution Dilute into Media DMSO_Route->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck Success SUCCESS: Ready for Use PrecipCheck->Success Clear Fail FAIL: Add Buffer or Reduce Concentration PrecipCheck->Fail Cloudy

Caption: Decision logic for solubilizing AMS-MBA based on experimental constraints.

Module 3: Chemical Stability & Species Distribution

Understanding the ionization state is vital for HPLC method development and extraction protocols.[1]

  • pH < 3: Neutral species dominates.[2] High retention on C18 columns.[1][2] Low water solubility.[1][2]

  • pH 7: Mono-anion (Carboxylate

    
    ).[1][2] Moderate retention. Good solubility.
    
  • pH > 11: Di-anion (Carboxylate

    
     + Sulfonamide 
    
    
    
    ).[1][2] Very low retention.

Visual Pathway: Ionization Equilibrium

SpeciesEq Acid Neutral Form (Insoluble) pH < 3 Mono Mono-Anion (Soluble) pH 6-9 Acid->Mono + OH- (pKa1 ~3.8) Mono->Acid + H+ Di Di-Anion (Highly Soluble) pH > 11 Mono->Di + OH- (pKa2 ~10.2) Di->Mono + H+

Caption: Stepwise deprotonation of 4-(Aminosulfonyl)-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a derivative, but the starting material won't dissolve in Dichloromethane (DCM). Is this normal? A: Yes. This molecule is highly polar due to the sulfonamide and carboxylic acid groups.[1] It is generally insoluble in non-polar chlorinated solvents like DCM or Chloroform.[1][2]

  • Solution: Use polar aprotic solvents like DMF, DMSO, or a mixture of THF/Methanol.[1][2] If you must use DCM, consider protecting the carboxylic acid as an ester first.[1]

Q2: Can I autoclave a stock solution of this compound? A: We do not recommend autoclaving. While benzoic acid derivatives are thermally stable, the sulfonamide bond can be susceptible to hydrolysis under high pressure and temperature, especially if the pH drifts.[1]

  • Solution: Use sterile filtration (0.22 µm PES or PVDF membrane) for sterilization.[2]

Q3: Is this the same as 4-Amino-2-methoxybenzoic acid? A: No. This is a common confusion.[2]

  • 4-Amino-: Contains an

    
     group.[1][2] It is amphoteric (zwitterionic).[1][2]
    
  • 4-(Aminosulfonyl)-: Contains an

    
     group.[1][2] It is acidic.[1][2][3]
    Ensure you are using the correct CAS registry number.[1] The sulfonamide variant is often an intermediate in the synthesis of drugs like Sulpiride  [1].[2][4]
    

Q4: My HPLC peaks are tailing significantly. A: This is likely due to the interaction of the free carboxylic acid with the stationary phase or silanol groups.[2]

  • Solution: Add a modifier to your mobile phase. 0.1% Formic acid (for acidic mode) or 10 mM Ammonium Acetate (pH 7) will sharpen the peak shape by controlling the ionization state [2].[1][2]

References
  • BenchChem. (2025).[1][2][5] A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 138-41-0, 4-Sulfamoylbenzoic acid. (Used as physicochemical proxy for pKa estimation).[1][2] Retrieved from [1][2]

  • The BMJ. (1945).[1][2] Solubility of Sulphonamides. (Foundational principles of sulfonamide solubility vs. pH). Retrieved from [1][2]

Sources

Technical Support Center: Extraction Optimization for Sulfamoyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: pH Optimization for Extraction (LLE & SPE) Ticket ID: #SBA-OPT-2024 Assigned Scientist: Senior Application Specialist

Introduction: The "Dual-Personality" Molecule

Welcome to the Extraction Optimization Helpdesk. You are likely here because you are working with sulfamoyl benzoic acids (e.g., Furosemide, Bumetanide, Probenecid) and experiencing inconsistent recovery or dirty extracts.

To solve this, we must first understand the enemy. These molecules are amphoteric with a specific "dual-acidic" nature that traps many researchers:

  • Carboxylic Acid Group (-COOH): Stronger acid, pKa

    
     3.5 – 4.0.
    
  • Sulfamoyl Group (-SO

    
    NH-):  Weaker acid, pKa 
    
    
    
    9.0 – 10.0.

This guide provides the precise pH maneuvers required to exploit these ionization states for maximum recovery using Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).

Module 1: The pH Strategy (Theory & Logic)

Q: Why does a pH shift of 1.0 unit destroy my recovery?

A: You are likely operating near the pKa of the carboxylic acid. According to the Henderson-Hasselbalch equation , when pH = pKa, 50% of your analyte is ionized (water-soluble) and 50% is neutral (organic-soluble). To achieve >99% recovery, you must follow the "Rule of 2" :

  • For Hydrophobic Retention (LLE / Reversed-Phase SPE): Target pH < (pKa - 2) .

    • Goal: Fully protonate the molecule (Neutral state).

    • Target pH: 1.0 – 2.0.

  • For Ion-Exchange Retention (Anion-Exchange SPE): Target pH > (pKa + 2) .

    • Goal: Fully deprotonate the molecule (Anionic state).

    • Target pH: 6.0 – 7.0 (Ionizes COOH, keeps Sulfonamide neutral).

Visualization: Ionization States

The following diagram illustrates the charge state of a typical sulfamoyl benzoic acid (e.g., Furosemide) across the pH scale.

IonizationStates Acid pH < 2.0 (Fully Protonated) NEUTRAL Best for LLE / C18 Neutral pH 4.0 - 8.0 (Carboxylate Ionized) MONO-ANIONIC (-1) Best for MAX/WAX Loading Acid->Neutral pKa1 ~3.9 (COOH deprotonates) Base pH > 10.0 (Sulfonamide Ionized) DI-ANIONIC (-2) Highly Water Soluble Neutral->Base pKa2 ~10 (SO2NH deprotonates)

Caption: Figure 1. Charge state transitions of sulfamoyl benzoic acids. Optimal extraction windows depend on targeting the Neutral or Mono-Anionic state.

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I am using Ethyl Acetate for extraction, but recovery is <50%.

Possible Cause: The aqueous phase pH is too high. Solution: Even at pH 4.0, approximately 50% of your drug is ionized (COO-) and will stay in the water layer.

  • Acidify: Add 1M HCl or Formic Acid to the sample until pH is 1.0 – 2.0 .

  • Salt Out: Add NaCl (saturation) to drive the neutral organic molecule into the organic phase (Salting-out effect).

  • Solvent Choice: Switch to Ethyl Acetate:Hexane (80:20) or MTBE . Pure Ethyl Acetate can pull too much water; adding hexane improves phase separation.

Q: I see a "rag layer" (emulsion) at the interface.

Possible Cause: Precipitation of plasma proteins at acidic pH. Solution:

  • Protein Crash First: Perform a protein precipitation (PPT) with Acetonitrile (1:3 ratio) before pH adjustment.

  • Centrifuge: Spin at high speed (>10,000 x g) to pellet the debris.

  • Evaporate & Reconstitute: Evaporate the supernatant and reconstitute in acidic water (pH 2) before performing LLE.

Module 3: Solid Phase Extraction (SPE) – The Gold Standard

For sulfamoyl benzoic acids, Mixed-Mode Anion Exchange (MAX) is superior to C18 because it allows you to wash away ALL neutral and hydrophobic interferences before eluting the drug.

Q: The analyte breaks through the cartridge during loading.

Diagnosis: Incorrect pH during loading. Fix:

  • If using C18 (Reversed Phase): You must load at pH < 2 . If the sample is neutral (pH 7), the drug is charged and flows right through.

  • If using MAX (Mixed-Mode Anion Exchange): You must load at pH 6–7 . This ensures the carboxylic acid is negatively charged and binds to the positively charged sorbent.

Q: I have high retention, but I cannot elute the drug (Poor Recovery).

Diagnosis: The "Elution Lock" is still active. Fix: In Mixed-Mode MAX, the drug is held by two mechanisms: Hydrophobic + Ionic.[1][2][3] You must break both to elute.

  • Common Mistake: Eluting with pure Methanol (Breaks hydrophobic, but Ionic holds).

  • Correct Protocol: Elute with 5% Formic Acid in Methanol .

    • Mechanism:[1][4] The acid protonates the drug's carboxylate group (turning off the negative charge), breaking the ionic bond. The methanol breaks the hydrophobic bond.

Master Protocol: Mixed-Mode Anion Exchange (MAX)

Recommended for Plasma/Urine analysis of Furosemide/Bumetanide.

StepSolvent/BufferFunction
1. Condition MethanolActivates hydrophobic ligands.
2. Equilibrate 50mM Ammonium Acetate (pH 7)Creates neutral/basic environment for ion exchange.
3. Load Sample (diluted 1:1 with pH 7 buffer)Critical: Drug must be anionic (COO-) to bind.
4. Wash 1 5% NH4OH in WaterRemoves proteins and neutral interferences. Drug stays bound (Ionic).
5. Wash 2 MethanolRemoves hydrophobic interferences. Drug stays bound (Ionic).
6. Elute 2% Formic Acid in Methanol The Switch: Acidifies drug (neutralizes charge) + solvates hydrophobic tail.
Workflow Visualization: MAX Extraction Logic

MAX_Workflow Start Start: Sample Preparation Load LOAD (pH 7) Drug is Anionic (COO-) Binds to Sorbent (+) Start->Load Wash1 WASH 1 (Aqueous Base) Removes Proteins/Salts Drug stays bound Load->Wash1 Ionic Retention Active Wash2 WASH 2 (Organic Neutral) Removes Hydrophobic Neutrals Drug stays bound Wash1->Wash2 Ionic Retention Active Elute ELUTE (Acidified Organic) 2% Formic Acid in MeOH Protonates Drug -> Neutral -> Releases Wash2->Elute Break Ionic Bond

Caption: Figure 2. Step-by-step logic for Mixed-Mode Anion Exchange (MAX) extraction.

Module 4: Analytical Verification (LC-MS/HPLC)

Q: My extraction recovery is good, but peak shape is terrible (tailing).

A: This is a secondary pH issue inside the chromatography column.

  • Issue: If your mobile phase pH is near the pKa (3.9), the drug flips between neutral and ionized states during the run, causing split peaks or tailing.

  • Fix:

    • Acidic Mobile Phase: Use 0.1% Formic Acid (pH ~2.7). This keeps the drug fully protonated and sharpens the peak on C18 columns.

    • Buffering: If using negative mode MS, use 10mM Ammonium Acetate (pH 5-6) to ensure the drug is fully ionized and stable.

References

  • Agilent Technologies. (2011). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.[2][5] Application Note 5990-7278EN.

  • Biotage. (2023).[6] When should I choose a mixed-mode SPE? The analytic chemistry blog.

  • National Institutes of Health (NIH). (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed.

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.

  • ResearchGate. (2016). Determination of furosemide in urine by a dispersive liquid-liquid microextraction-spectrofluorometric method.

Sources

Minimizing desulfonylation during acid hydrolysis steps

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center Knowledge Base > Protecting Group Chemistry > Sulfonyl Group Stability

As a Senior Application Scientist, I frequently encounter workflows where researchers need to perform acid-catalyzed hydrolytic steps (e.g., Boc deprotection, acetal cleavage, or ester hydrolysis) on complex molecules containing sulfonyl groups (sulfonamides, sulfonate esters, or aryl sulfonic acids). A common mode of failure in these syntheses is unintended desulfonylation —the premature cleavage of the S–N or S–O bond.

This guide provides a deep mechanistic understanding of why desulfonylation occurs and delivers self-validating, field-proven protocols to suppress it.

To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers. Acid-catalyzed desulfonylation does not happen spontaneously; it requires specific conditions to overcome a high activation energy barrier.

The cleavage of sulfonamides (N-sulfonyl) or sulfonate esters (O-sulfonyl) typically proceeds via the protonation of the heteroatom (nitrogen or oxygen), which highly activates the adjacent sulfur atom[1]. This is followed by the nucleophilic attack of water , forming a hypervalent sulfurane intermediate that ultimately collapses to yield a sulfonic acid and the liberated amine or alcohol[2].

Because the desired deprotections (like Boc cleavage) operate via a carbocation mechanism that requires acid but not necessarily a nucleophile, we can exploit this mechanistic divergence. By strictly controlling the nucleophilicity of the solvent system and the thermal energy of the reaction, we can kinetically favor the desired hydrolysis while completely shutting down desulfonylation[3].

Mechanism SM Substrate with Sulfonyl & Acid-Labile Group Protonation Acid Addition (H+) SM->Protonation Desired Desired Hydrolysis (e.g., Boc/Acetal Cleavage) Protonation->Desired Mild Acid / Low Temp (Kinetic Control) Undesired N/O-Protonation & Nucleophilic Attack Protonation->Undesired Strong Acid / Heat / H2O (Thermodynamic Control) Product Intact Sulfonyl Product Desired->Product Desulfonylated Desulfonylated Byproduct (Cleaved S-N / S-O) Undesired->Desulfonylated

Caption: Mechanistic divergence: desired hydrolysis vs. undesired acid-catalyzed desulfonylation.

Troubleshooting FAQs

Q1: I am trying to remove a Boc group using aqueous HCl, but my tosyl (Ts) sulfonamide is cleaving. How do I stop this? A1: You are providing both the acid required for protonation and the nucleophile (water) required to attack the sulfur center. Sulfonamides are highly susceptible to hydrolysis in hot aqueous acids[2]. Solution: Switch to strictly anhydrous conditions. Use 4M HCl in anhydrous dioxane or neat Trifluoroacetic acid (TFA). Without water to act as a nucleophile, the hypervalent sulfurane intermediate cannot form, and the sulfonamide will remain intact while the Boc group is cleaved via the tert-butyl cation pathway.

Q2: I need to hydrolyze an acetal, which strictly requires water. How can I do this without cleaving an O-mesylate (Ms) group on the same molecule? A2: O-sulfonates are more acid-labile than N-sulfonamides. If water is mandatory for your desired transformation, you must limit the exposure of the sulfonate to the bulk aqueous acid. Solution: Employ a biphasic reaction system (e.g., Dichloromethane and 50% aqueous TFA) with vigorous stirring. The lipophilic sulfonate remains predominantly shielded in the organic phase, while the acetal hydrolysis occurs at the interface. Keep the temperature at 0 °C to maintain kinetic control.

Q3: My sulfonamide is stable, but I am seeing unexpected byproducts with +56 Da mass additions during TFA cleavage. What is happening? A3: You have successfully prevented desulfonylation, but you are witnessing electrophilic aromatic substitution. The tert-butyl cations generated from the Boc cleavage are attacking the electron-rich aromatic ring of your sulfonyl group (e.g., a Tosyl ring). Solution: You must quench the carbocations immediately. Add a scavenger cocktail (e.g., 5% Triisopropylsilane (TIPS) and 5% Anisole) to your acidic cleavage cocktail.

Quantitative Stability Data

Understanding the relative stability of different sulfonyl moieties under various acidic conditions allows for rational synthetic planning.

Sulfonyl MoietyLinkage TypeAcidic ConditionTemp (°C)Half-Life / StabilityMechanistic VulnerabilityRecommended Mitigation
Tosyl (Ts) N-linked (Amide)3M HCl (aq)100 °C< 2 hours (Cleaved)Nucleophilic attack by H₂OAvoid heating; use anhydrous HCl
Tosyl (Ts) O-linked (Ester)1M H₂SO₄ (aq)60 °C~ 4 hours (Cleaved)Acid-catalyzed hydrolysisUse biphasic systems (DCM/H₂O)
Nosyl (Ns) N-linked (Amide)TFA (neat)25 °C> 24 hours (Stable)Highly resistant to acidSafe for standard Boc cleavage
Triflyl (Tf) N-linked (Amide)TfOH (neat)25 °C< 1 hour (Cleaved)Superacid-mediated cleavageAvoid superacids; use TFA[3]

Validated Experimental Protocols

To guarantee trustworthiness, the following methodologies are designed as self-validating systems . They include built-in checkpoints to verify that desulfonylation has been successfully arrested before proceeding to workup.

Protocol A: Anhydrous Acidic Deprotection (Boc Cleavage)

Objective: Remove a Boc protecting group while preserving a delicate N-sulfonyl or O-sulfonyl moiety.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq) to serve as a carbocation scavenger.

  • Acid Introduction: Cool the flask to 0 °C using an ice bath. Dropwise, add an equal volume of 4M HCl in anhydrous dioxane.

  • Validation Checkpoint (30 mins): Withdraw a 5 µL aliquot, quench immediately in 100 µL of saturated aqueous NaHCO₃, and extract with 100 µL of Ethyl Acetate. Analyze the organic layer via LC-MS.

    • Self-Validation: The presence of the intact sulfonyl molecular ion

      
       and the strict absence of the 
      
      
      
      desulfonylated fragment confirms the S-N/S-O bond is secure.
  • Completion: Once the starting material is consumed (typically 1-2 hours at room temperature), concentrate the mixture under a stream of nitrogen to prevent hydrolytic cleavage during aqueous workup.

Protocol B: Biphasic Aqueous Hydrolysis (Acetal/Ester Cleavage)

Objective: Perform a water-dependent hydrolysis while shielding a sulfonyl group from bulk aqueous acid.

  • Solvent System: Dissolve the substrate in DCM (0.05 M).

  • Acid Phase: In a separate flask, prepare a 1:1 mixture of TFA and distilled water. Cool both flasks to 0 °C.

  • Reaction: Add the aqueous TFA mixture to the DCM solution. Stir vigorously (1000+ RPM) to create a fine emulsion.

  • Validation Checkpoint (1 hour): Stop stirring to allow phase separation. Sample the organic phase. TLC analysis should show the disappearance of the starting material without the appearance of the highly polar baseline spot indicative of a free amine/sulfonic acid (desulfonylation).

  • Quenching: Quench the reaction while cold by slowly pouring the emulsion into a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO₃.

Workflow Start Initiate Acid Hydrolysis CheckWater Is Water Required for the Desired Cleavage? Start->CheckWater Anhydrous Use Anhydrous Acid (e.g., HCl in Dioxane) CheckWater->Anhydrous No (e.g., Boc, Trt) Aqueous Use Biphasic Aqueous Acid (e.g., DCM / 50% aq. TFA) CheckWater->Aqueous Yes (e.g., Ester, Acetal) TempControl Strict Temp Control (0°C to 25°C) Anhydrous->TempControl Aqueous->TempControl Scavenger Add Carbocation Scavengers (TIPS, Anisole) TempControl->Scavenger Success Minimized Desulfonylation (High Yield) Scavenger->Success

Caption: Decision tree for optimizing acid hydrolysis conditions to prevent sulfonyl group cleavage.

References

  • Nimje, R. Y., et al. "Desulfonylation and Dehalogenation Reactions: Hantzsch Ester Anion as Electron and Hydrogen Atom Donor." The Journal of Organic Chemistry, 2020.

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." Environmental Science and Pollution Research, 2012.

  • Closson, W. D., et al. "Mechanism of sulfonamide cleavage by arene anion radicals." Journal of the American Chemical Society, ACS Publications.

  • BenchChem Technical Support. "Preventing decomposition of sulfonyl chloride during reaction." BenchChem, 2025.

Sources

Technical Support Center: Purification of 4-(Aminosulfonyl)-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-(Aminosulfonyl)-2-methoxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug Amisulpride.[1][2][3] The purity of this intermediate is paramount, as any contaminants can carry through to the final active pharmaceutical ingredient (API), impacting its safety and efficacy. Synthetic routes often involve multi-step processes, including oxidation of thioether precursors or chlorosulfonation, which can introduce a range of impurities.[2][3][4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-(Aminosulfonyl)-2-methoxybenzoic acid from typical reaction mixtures. We will delve into common issues, provide detailed, field-proven protocols, and explain the scientific principles behind our recommended strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 4-(Aminosulfonyl)-2-methoxybenzoic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common manufacturing pathways, you should be vigilant for the following:

  • Unreacted Starting Materials: For instance, if you are using an oxidation route, residual methyl 4-amino-5-(ethylthio)-2-methoxybenzoate may be present.[3]

  • Partially Oxidized Intermediates: The corresponding sulfoxide is a common intermediate in the oxidation of a thioether to a sulfone and can be a difficult-to-remove impurity if the oxidation is incomplete.

  • Byproducts of Side Reactions: Depending on the reagents used (e.g., chlorosulfonic acid), various related sulfonated or chlorinated species can form.

  • Precursor Impurities: Impurities present in the initial starting materials can persist through the synthesis and contaminate the final product.[2]

  • Residual Solvents and Reagents: Inorganic salts and organic solvents used during the reaction and work-up must be effectively removed.

Q2: My final product has a yellow or brown tint. What causes this and how can I fix it?

A2: A white to off-white crystalline appearance is expected for pure 4-(Aminosulfonyl)-2-methoxybenzoic acid.[2] Discoloration is typically due to the presence of minor, but highly colored, impurities.[5] These often arise from:

  • Oxidation: The amino group on the aromatic ring can be susceptible to oxidation, forming colored byproducts.[6]

  • Conjugated Impurities: Side reactions can sometimes lead to the formation of highly conjugated molecules that absorb visible light.[5]

The most effective method to remove these colored impurities is by treating a solution of your crude product with activated charcoal during recrystallization.[2][4] The porous structure of activated carbon provides a large surface area that efficiently adsorbs these large, colored molecules, which are then removed via hot filtration.

Q3: What analytical methods are recommended for assessing the purity of the final product?

A3: A comprehensive purity assessment is critical. We recommend the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of 4-(Aminosulfonyl)-2-methoxybenzoic acid.[2][7] A reverse-phase method with UV detection can effectively separate and quantify the main compound from its organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your compound and can help identify impurities if they are present in sufficient quantities (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Q4: What are the key safety precautions when handling this compound and its reagents?

A4: 4-(Aminosulfonyl)-2-methoxybenzoic acid is classified as an irritant.[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[8][11]

  • Ventilation: Handle the solid powder and any volatile reagents in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[8][9]

  • Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory area.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][11]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Precipitation/Recrystallization Incorrect pH: The compound is an acid and will be soluble in basic solutions. If the pH is not sufficiently acidic during precipitation, the product will remain dissolved in the aqueous phase.Action: Carefully adjust the pH of the solution to approximately 2-4 using an acid like HCl to ensure complete protonation and precipitation of the benzoic acid.[2][12] Use a pH meter for accuracy.
Excessive Recrystallization Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling, drastically reducing yield.[13]Action: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If too much solvent is added, carefully evaporate some of it to re-saturate the solution before cooling.
Product Fails to Crystallize from Solution Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.Action: Gently boil off some of the solvent to increase the concentration.
Lack of Nucleation Sites: Spontaneous crystallization sometimes requires an initiation point.Action: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed" crystal of the pure product to induce crystallization.
Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than a crystalline lattice.Action: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.[14]
HPLC Shows Persistent Impurities After Recrystallization Similar Solubility Profiles: The impurity and the desired product have very similar solubility in the chosen recrystallization solvent, making separation by this method ineffective.Action 1 (Change Solvent): Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, acetone/water) can sometimes provide the necessary solubility difference.
Action 2 (Change Method): If recrystallization fails, a more robust purification technique is required. Utilize Acid-Base Extraction (Protocol 2) to separate acidic products from neutral or basic impurities, or Flash Column Chromatography (Protocol 3) for high-purity separation of compounds with similar polarities.[5][14]
Product Appears Oily or "Gummy" Residual Solvent: The product has not been dried sufficiently.Action: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., in a vacuum oven at 50-60°C), to remove all traces of solvent.[14]
Low-Melting Impurities: The presence of certain impurities can lower the overall melting point of the solid, making it appear oily or sticky at room temperature.Action: The purification method is not adequately removing these impurities. This is a strong indicator that a more rigorous method like Flash Column Chromatography is necessary.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization (with Optional Decolorization)

This method is the first line of defense for purifying solid organic compounds and is particularly effective at removing small amounts of impurities and colored byproducts.[13][15]

Experimental Protocol:

  • Solvent Selection: A patent for a similar synthesis describes dissolving the product in hot ultrapure water for recrystallization.[2][4] Alcohols like ethanol or methanol, or mixtures with water, are also excellent candidates.[14] Perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold.

  • Dissolution: Place the crude 4-(Aminosulfonyl)-2-methoxybenzoic acid in an appropriately sized Erlenmeyer flask. Add a stir bar. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the minimum amount of hot solvent to the flask while stirring until the solid just dissolves completely.

    • Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing your yield. Adding too much will keep more of your product dissolved when you cool the solution.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (1-2% of your solid's weight) of activated charcoal.

    • Safety Precaution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, you must perform a hot gravity filtration to remove them. This should be done quickly using a pre-heated funnel and flask to prevent your product from crystallizing prematurely.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved to ensure complete removal of the solvent.[14]

Protocol 2: Purification by Acid-Base Extraction

This technique is exceptionally powerful for separating acidic compounds, like our target molecule, from any neutral or basic impurities present in the reaction mixture.[5]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Mechanism Insight: The bicarbonate deprotonates the acidic carboxylic acid group, forming a water-soluble carboxylate salt. This salt partitions into the aqueous layer, while neutral organic impurities remain in the ethyl acetate layer.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that builds up. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a dilute acid (e.g., 3M HCl) dropwise. The pure 4-(Aminosulfonyl)-2-methoxybenzoic acid will precipitate out as a solid as it is re-protonated.

    • Control Point: Monitor the pH with a pH meter or pH paper, adjusting to a final pH of ~2-4 to ensure complete precipitation.[2][4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Protocol 3: High-Purity Purification by Flash Column Chromatography

When recrystallization and extraction are insufficient, flash column chromatography provides the highest resolving power to separate compounds with very similar properties.[14][16]

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in your chosen mobile phase. Pack a column with the slurry, ensuring a flat, stable bed.

  • Mobile Phase (Eluent) Selection: A typical eluent for an acidic compound like this would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate), often with a small amount (0.5-1%) of acetic or formic acid added. The acid in the eluent suppresses the ionization of the target compound's carboxylic acid group, leading to sharper peaks and less "tailing" on the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent. In a separate flask, add a small amount of silica gel to this solution and then evaporate the solvent under reduced pressure. This creates a "dry load," which generally results in better separation.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the prepared column. Gently add the mobile phase and apply positive pressure (using air or nitrogen) to begin eluting the column.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the highly purified 4-(Aminosulfonyl)-2-methoxybenzoic acid.

Section 4: Visualization & Workflows

Purification Method Selection

The following decision tree can help you select the most appropriate purification strategy based on your initial observations of the crude product.

Purification_Decision_Tree Start Crude Product Analysis Q_Color Is the product significantly discolored? Start->Q_Color Q_Purity Is HPLC purity <95% or are multiple impurities present? Q_Color->Q_Purity No Recrystallize_Charcoal Protocol 1: Recrystallization with Activated Charcoal Q_Color->Recrystallize_Charcoal Yes Recrystallize_Simple Protocol 1: Recrystallization (Standard) Q_Purity->Recrystallize_Simple No Acid_Base Is the main impurity likely non-acidic? Q_Purity->Acid_Base Yes Chromatography Protocol 3: Flash Column Chromatography Acid_Base->Chromatography No / Unsure Perform_Extraction Protocol 2: Acid-Base Extraction Acid_Base->Perform_Extraction Yes Recrystallization_Workflow cluster_hot Hot Stage cluster_cold Cold Stage Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Decolorize 2. Add Charcoal (Optional) Dissolve->Decolorize Hot_Filter 3. Hot Gravity Filtration Dissolve->Hot_Filter if no charcoal Decolorize->Hot_Filter Cool 4. Slow Cooling & Crystallization Hot_Filter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry

Caption: Step-by-step workflow for the recrystallization protocol.

Section 5: Data Summary

Physical & Chemical Properties
PropertyValueSource
Chemical Name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid[8]
CAS Number 71675-87-1[7][8]
Molecular Formula C₁₀H₁₃NO₅S[7]
Molecular Weight 259.28 g/mol [7]
Appearance White to off-white crystalline solid[2]
Purity (Typical) >98% (HPLC)[7]
Comparison of Purification Methods
MethodPrincipleBest For...ProsCons
Recrystallization Differential solubility in a solvent at different temperatures. [14][15]Removing minor impurities, colored byproducts, and achieving high crystallinity.Scalable, cost-effective, simple equipment.Ineffective if impurities have similar solubility; potential for yield loss.
Acid-Base Extraction Differential solubility in aqueous and organic phases based on the compound's pKa. [5]Removing neutral or basic impurities from an acidic product.High capacity, rapid, excellent for removing specific impurity classes.Only separates based on acidic/basic properties; generates aqueous waste.
Flash Chromatography Differential partitioning between a stationary and a mobile phase. [14]Separating complex mixtures or impurities with very similar properties to the product.High resolution and separation power; adaptable to many compound types.More time-consuming, requires more solvent, can be difficult to scale up.

References

  • Wang, Y. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Fine Chemical Intermediates. Retrieved from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 22). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive. Retrieved from [Link]

  • Google Patents. (2015). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Pure Synth. (n.d.). 4-Amino-5-(Ethylsulfonyl)-2-Methoxybenzoic Acid 98.0%(HPLC). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? Retrieved from [Link]

  • Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Amino-2-Methoxybenzoic Acid 98.0%(HPLC). Retrieved from [Link]

Sources

Technical Support Center: Regioisomer Control in Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Advanced Application Science Topic: Controlling Regioisomer Formation & Troubleshooting Synthesis Audience: Medicinal Chemists, Process Chemists

Introduction: The Regioselectivity Paradox

Welcome to the technical support center for sulfonyl chloride synthesis. If you are here, you are likely facing the classic dilemma of electrophilic aromatic substitution (EAS): Regioisomer contamination.

Sulfonyl chlorides (


) are high-energy electrophiles critical for sulfonamide drug synthesis. However, their synthesis is often plagued by isomeric mixtures (ortho/para ratios), sulfone byproducts (

), and hydrolytic instability.

This guide moves beyond generic textbook advice. We provide self-validating protocols and mechanistic troubleshooting to help you lock in the correct isomer—whether via thermodynamic control or by bypassing EAS entirely.

Module 1: Controlling Chlorosulfonation (The EAS Route)

The Scenario: You are reacting an aromatic substrate directly with chlorosulfonic acid (


).[1]
The Problem:  You observe inseparable mixtures of ortho- and para- isomers, or significant diaryl sulfone formation.
Mechanistic Insight: Kinetic vs. Thermodynamic Control

Chlorosulfonation is a reversible electrophilic substitution.[2]

  • Kinetic Control (Low Temp, <20°C): Favors the position of highest electron density (often ortho to activating groups), provided steric hindrance is manageable.

  • Thermodynamic Control (High Temp, >60°C): Favors the sterically less crowded para position. The sulfonic acid intermediate can desulfonate and rearrange to the more stable isomer before conversion to the chloride.

Critical Decision Pathway

Chlorosulfonation_Logic Start Substrate Analysis Activating Electron Donating Group (Alkyl, -OR) Start->Activating Deactivating Electron Withdrawing Group (-NO2, -COOH) Start->Deactivating Ortho_Risk Risk: Ortho/Para Mixture Activating->Ortho_Risk Meta_Direct Result: Meta Isomer Deactivating->Meta_Direct Decision Thermodynamic Push? Ortho_Risk->Decision Target = Para? Para_Protocol Protocol A: High Temp (60-80°C) Excess ClSO3H Meta_Direct->Para_Protocol Requires Heat Decision->Para_Protocol Yes (Reversible) Kinetic_Protocol Protocol B: Low Temp (<5°C) Stoichiometric Control Decision->Kinetic_Protocol No (Target Ortho)

Figure 1: Decision matrix for selecting chlorosulfonation conditions based on substrate electronics.

Troubleshooting the "Sulfone" Side-Reaction

A common failure mode is the formation of diaryl sulfone (


), which precipitates as an insoluble solid.
SymptomRoot CauseCorrective Action
Insoluble precipitate Substrate reacts with the product

(Friedel-Crafts type).
Dilution: Use

or

as solvent. Excess Acid: Use 5–10 equiv. of

to consume the substrate rapidly.
Low Yield Hydrolysis during quench.Quench Protocol: Pour reaction mixture onto ice (never water into acid) to maintain low temp. Add

to scavenge water.[2]

Module 2: The Directed Route (Meerwein/Sandmeyer)

The Scenario: EAS gives the wrong isomer (e.g., you need meta substitution on an electron-rich ring) or the substrate is acid-sensitive. The Solution: Start with the amine. The position is fixed by the starting material, guaranteeing 100% regiochemical fidelity.

The Meerwein Modification Protocol

This method converts an aniline


 diazonium salt 

sulfonyl chloride using

and Copper(II).[3]

Protocol Steps:

  • Diazotization: Dissolve Aniline (1.0 equiv) in conc. HCl (excess). Cool to -5°C. Add

    
     (1.1 equiv) dropwise. Critical: Keep T < 0°C to prevent phenol formation.
    
  • Saturation: Saturate Glacial Acetic Acid with

    
     gas (or use liquid 
    
    
    
    in a pressure vessel).
  • Coupling: Add

    
     (0.2 equiv) to the 
    
    
    
    solution. Slowly add the diazonium slurry to this mixture.
  • Workup: As

    
     gas evolves, the product precipitates or oils out.
    
Workflow Visualization

Meerwein_Reaction Amine Ar-NH2 (Regio-defined) Diazo Ar-N2+ (Diazonium Salt) Amine->Diazo Step 1 Radical [Ar•] Diazo->Radical Cu(I) red. Product Ar-SO2Cl Radical->Product Capture SO2 + Cl• Step1 NaNO2 / HCl < 0°C Step2 SO2 / AcOH / CuCl2 (Sandmeyer)

Figure 2: The Meerwein pathway ensures regio-fidelity by locking the position at the amine stage.

Module 3: Oxidative Chlorination (Thiols)

The Scenario: You have a thiol (


) or disulfide precursor.[4]
The Solution:  Mild oxidative chlorination using NCS (N-Chlorosuccinimide) or 

.

Key Advantage: This avoids the harsh acidic conditions of chlorosulfonation and the instability of diazonium salts.

Protocol (NCS Method):

  • Suspend Thiol (1.0 equiv) in Acetonitrile/2M HCl (5:1 ratio).

  • Cool to 10°C.

  • Add NCS (3.0 equiv) portion-wise. Exotherm warning.

  • Mechanism: Thiol

    
     Disulfide 
    
    
    
    Sulfenyl Chloride
    
    
    Sulfonyl Chloride.[5]

Troubleshooting & FAQs (Ticket System)

Ticket #402: "My product mass is M+16, not M+35."
  • Diagnosis: You have isolated the Sulfonic Acid (

    
    ), not the chloride. The chloride hydrolyzed during workup or on the LCMS column.
    
  • Fix:

    • LCMS Check: Run the sample in pure Acetonitrile or Methanol (look for Methyl ester M+31). Avoid aqueous mobile phases if the chloride is unstable.

    • Workup: Ensure the organic layer is dried thoroughly with

      
       before evaporation.
      
Ticket #405: "I have 15% Sulfone byproduct. How do I remove it?"
  • Diagnosis: Diaryl sulfones are notoriously difficult to separate (similar polarity).

  • Fix: Prevention is the only cure.

    • Increase the dilution of the reaction.

    • Increase the equivalents of

      
       (force the equilibrium to the chloride).
      
    • If already formed: Sulfones are often less soluble in ether/hexane than the chloride. Try triturating the crude solid.

Ticket #409: "Can I use Palladium catalysis?"
  • Answer: Yes. If you have an Aryl Bromide, you can use the DABSO (DABCO-bis(sulfur dioxide)) reagent with a Pd catalyst to insert

    
    , followed by chlorination with NCS. This is excellent for late-stage functionalization where harsh acids are not tolerated.
    

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Source: ACS Process Design & Development. Context: Optimization of the Meerwein (Sandmeyer) reaction for scale-up. Link:[Link]

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine. Source: ACS Catalysis.[6] Context: Mechanism of oxidative chlorination using NCS/HCl.[6] Link:[Link][6]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. Source: Journal of the American Chemical Society (via PMC). Context: Modern Pd-catalyzed routes using Aryl Boronic acids or Halides. Link:[Link]

  • Aromatic Sulfonation and Chlorosulfonation. Source: Wikipedia (General Reference for Mechanism). Context: Overview of reversible sulfonation and kinetic control. Link:[Link]

Sources

Validation & Comparative

A Comparative Guide for the Analytical Scientist: Differentiating 4-(Aminosulfonyl)-2-methoxybenzoic acid and Sulpiride Impurity B

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical analysis, the ability to distinguish between structurally similar compounds is a cornerstone of ensuring drug safety and quality. This technical guide provides a comprehensive comparison of 4-(Aminosulfonyl)-2-methoxybenzoic acid and Sulpiride Impurity B, two molecules that present a notable analytical challenge due to their shared chemical scaffold. This document will navigate the nuances of their chemical properties, detail robust analytical methodologies for their differentiation, and provide the scientific rationale behind these experimental strategies.

The Analytical Imperative: Understanding the Context

Sulpiride, an established antipsychotic agent, is a substituted benzamide.[1][2] During its synthesis and storage, various related substances can emerge as impurities. Regulatory bodies mandate the stringent control of these impurities. 4-(Aminosulfonyl)-2-methoxybenzoic acid often serves as a key starting material or intermediate in the synthesis of sulpiride. Its presence in the final drug substance can signify an incomplete chemical conversion or insufficient purification.

Sulpiride Impurity B, as defined by the European Pharmacopoeia (EP), is chemically known as Methyl 2-methoxy-5-sulfamoylbenzoate.[3][4][5] It is a critical process-related impurity that must be diligently monitored. The analytical challenge stems from the fact that both 4-(Aminosulfonyl)-2-methoxybenzoic acid and Sulpiride Impurity B share the same core structure, with the key difference being the functional group at the carboxylic acid position.

A Tale of Two Structures: The Basis for Separation

The successful analytical separation of these two compounds is predicated on a clear understanding of their distinct chemical structures.

Diagram: Chemical Structures

Chemical_Structures cluster_A 4-(Aminosulfonyl)-2-methoxybenzoic acid cluster_B Sulpiride Impurity B a_formula C₈H₉NO₅S a_mw MW: 231.23 g/mol a_img b_formula C₉H₁₁NO₅S b_mw MW: 245.25 g/mol b_img

Caption: Chemical structures of 4-(Aminosulfonyl)-2-methoxybenzoic acid and Sulpiride Impurity B.

As depicted, the foundational 2-methoxy-5-sulfamoylbenzoic acid core is present in both molecules. The distinguishing feature is the methyl ester group in Sulpiride Impurity B, which replaces the carboxylic acid proton of 4-(Aminosulfonyl)-2-methoxybenzoic acid. This seemingly minor structural modification significantly alters the polarity and, by extension, the chromatographic behavior of the two compounds.

The Analytical Workhorse: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the separation and quantification of these impurities.[6][7][8] A well-designed reversed-phase HPLC method can achieve baseline separation, enabling accurate analysis.

Experimental Protocol: A Validated HPLC Methodology

This protocol outlines a robust method for the simultaneous determination of sulpiride and its related impurities.

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the preferred stationary phase.

  • Mobile Phase:

    • Mobile Phase A: A solution of a suitable buffer, such as 0.01 M potassium dihydrogen phosphate, with the pH adjusted to 4.0.[6][7]

    • Mobile Phase B: Acetonitrile.

  • Elution Mode: A gradient elution program is typically employed to ensure optimal separation of all related substances. A representative gradient could be:

    • Time (min) | % Mobile Phase A | % Mobile Phase B

    • ---|---|---

    • 0 | 90 | 10

    • 20 | 50 | 50

    • 25 | 50 | 50

    • 30 | 90 | 10

    • 35 | 90 | 10

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[6][7]

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for reproducible results.

  • Detection: UV detection at a wavelength of 230 nm is suitable for these compounds.[9]

  • Injection Volume: A 10 µL injection volume is a standard starting point.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase allows for separation based on the hydrophobicity of the analytes. The methyl ester group in Sulpiride Impurity B increases its lipophilicity compared to the more polar carboxylic acid group in 4-(Aminosulfonyl)-2-methoxybenzoic acid.

  • Acidic Mobile Phase: The use of a slightly acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and more consistent retention.

  • Gradient Elution: A gradient elution is essential for resolving compounds with a range of polarities within a single analytical run. It ensures that both the early-eluting polar compounds and the later-eluting non-polar compounds are well-resolved.

Diagram: HPLC Analytical Workflow

HPLC_Workflow Sample Sample Preparation (Dissolution in Diluent) Inject Injection into HPLC System Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Analyze Data Acquisition and Analysis Detect->Analyze

Caption: A streamlined workflow for the HPLC analysis of pharmaceutical impurities.

Comparative Data at a Glance
Parameter4-(Aminosulfonyl)-2-methoxybenzoic acidSulpiride Impurity B
Molecular Formula C₈H₉NO₅SC₉H₁₁NO₅S[3]
Molecular Weight 231.23 g/mol [2]245.25 g/mol [2][3]
Expected HPLC Elution Order EarlierLater
Rationale for Elution Order The presence of the free carboxylic acid group makes it more polar, resulting in a weaker interaction with the non-polar C18 stationary phase and thus, an earlier elution time.The methyl ester group increases the non-polar character of the molecule, leading to a stronger interaction with the C18 stationary phase and a longer retention time.

Orthogonal Confirmation: The Role of Mass Spectrometry (MS)

For unequivocal identification, especially during method development and validation, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended. This provides orthogonal data based on the mass-to-charge ratio of the analytes, confirming their identity.

Method Validation: The Hallmark of Trustworthiness

Any analytical method intended for quality control must be rigorously validated in accordance with ICH guidelines.[10] Key validation parameters include:

  • Specificity: The ability to separate and quantify the analytes of interest without interference from other components.

  • Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of repeatability of the measurement under the same operating conditions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion: A Framework for Analytical Excellence

The successful differentiation of 4-(Aminosulfonyl)-2-methoxybenzoic acid and Sulpiride Impurity B is a testament to the power of modern chromatographic science. By leveraging the subtle yet significant differences in their molecular structures, a robust and reliable HPLC method can be developed and validated. This guide provides a foundational framework for analytical scientists, empowering them to tackle this common challenge in pharmaceutical analysis with confidence and precision. The application of these principles is not merely an academic exercise but a critical component in the assurance of pharmaceutical quality and patient safety.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmaffiliates. Sulpiride-impurities - Stable isotopes. Available from: [Link]

  • Pharmaffiliates. Sulpiride-impurities. Available from: [Link]

  • Veeprho. Sulpiride EP Impurity B | CAS 33045-52-2. Available from: [Link]

  • Walash MI, Belal F, El-Enany N, El-Maghrabey MH. Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: application to real human plasma. Chemistry Central Journal. 2012;6(1):14. Available from: [Link]

  • ChemWhat. Sulpiride EP Impurity B CAS#: 33045-52-2. Available from: [Link]

  • Darwish HW, Abdel-Sadek M, Bakheit AH, Abdel-Monem MS. Simultaneous determination of sulpiride and mebeverine by HPLC method using fluorescence detection: Application to real human plasma. ResearchGate. 2012. Available from: [Link]

  • ResearchGate. Application of the proposed method for determination of the studied... | Download Table. Available from: [Link]

  • Omics Online. Utility Spectrophotometric and Chromatographic Methods for Determination of Antidepressant Drug Sulpiride in Pharmaceutical Form. Available from: [Link]

  • Pure Synth. 4-Amino-5-(Ethylsulfonyl)-2-Methoxybenzoic Acid 98.0%(HPLC). Available from: [Link]

  • TSI Journals. Development of stability-indicating methods for determination of Sulpiride in presence of its degradation products in bulk and dosage forms. Available from: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Comparative Analysis of Amisulpride and Sulpiride Acid Impurities: A Technical Guide for Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides, such as Amisulpride and Sulpiride, are atypical antipsychotics characterized by their selective dopamine D2/D3 receptor antagonism. During active pharmaceutical ingredient (API) synthesis and throughout the shelf-life of the formulated product, these compounds are highly susceptible to degradation. The primary degradation route is the hydrolysis of their central amide bond, which yields two distinct fragments: an amine derivative and a substituted benzoic acid derivative[1].

This guide provides an objective, data-driven comparison of the primary acid impurities—Amisulpride EP Impurity E and Sulpiride EP Impurity D . Designed for analytical scientists and drug development professionals, this analysis details their physicochemical properties, mechanistic origins, and the optimized chromatographic protocols required for their baseline resolution.

Chemical and Structural Profiling

While Amisulpride and Sulpiride share a core benzamide backbone, their distinct aromatic substituents dictate the physicochemical properties of their respective acid impurities. Amisulpride's acid impurity features an ethylsulfonyl group[2], whereas Sulpiride's contains a primary sulfamoyl group[3].

Table 1: Physicochemical Comparison of Acid Impurities
ParameterAmisulpride Acid ImpuritySulpiride Acid Impurity
IUPAC Name 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid2-methoxy-5-sulfamoylbenzoic acid
Pharmacopeial Name Amisulpride EP Impurity ESulpiride EP Impurity D
CAS Number 71675-87-122117-85-7
Molecular Formula C10H13NO5SC8H9NO5S
Molecular Weight 259.28 g/mol 231.23 g/mol
Key Functional Groups Carboxylic acid, Ethylsulfonyl, Primary amine, MethoxyCarboxylic acid, Sulfamoyl, Methoxy

Mechanistic Origins & Degradation Pathways

The formation of these acid impurities is a classic example of nucleophilic acyl substitution. Under forced degradation conditions—specifically strong acidic (e.g., 4M HCl at 70°C) or basic environments combined with thermal stress—the amide bond undergoes irreversible hydrolysis[1].

Causality in Degradation: In an acidic environment, the carbonyl oxygen of the benzamide is protonated, increasing the electrophilicity of the carbonyl carbon. Water acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, expelling the amine leaving group (Impurity A) and yielding the respective carboxylic acid (Impurity E or D). Excipient interactions generally do not produce extra degradation products, pointing to hydrolysis as the primary intrinsic vulnerability[1].

Degradation_Pathway cluster_Amisulpride Amisulpride Hydrolysis Pathway cluster_Sulpiride Sulpiride Hydrolysis Pathway A1 Amisulpride API A2 Amisulpride Impurity E (Acid Fragment) A1->A2 H2O / H+ Hydrolysis A3 Amisulpride Impurity A (Amine Fragment) A1->A3 Cleavage S1 Sulpiride API S2 Sulpiride Impurity D (Acid Fragment) S1->S2 H2O / H+ Hydrolysis S3 Sulpiride Impurity A (Amine Fragment) S1->S3 Cleavage

Hydrolytic degradation pathways of Amisulpride and Sulpiride yielding acid and amine impurities.

Analytical Methodologies: RP-HPLC Protocol

To accurately quantify these highly polar acid impurities alongside their parent APIs, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[4].

Expert Rationale: Because Impurity E and Impurity D contain free carboxylic acid groups, they are highly polar and ionizable. If analyzed at a neutral pH, they will elute near the void volume (


), resulting in poor resolution from the solvent front. Therefore, an acidic mobile phase (pH 2.5–4.5) must be utilized to suppress the ionization of the carboxylate group, increasing their hydrophobicity and ensuring adequate retention on a C18 stationary phase[5].
Step-by-Step Experimental Protocol
  • Column Selection: Utilize an end-capped, polar-embedded C18 column (e.g., Acquity BEH C18, 150 x 3.0mm, 1.7µm or equivalent 250 × 4.6 mm, 5µm)[4].

    • Causality: The polar embedding prevents stationary phase collapse under the highly aqueous conditions necessary for retaining polar acid degradants.

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Prepare a 0.03M Potassium dihydrogen orthophosphate buffer. Adjust to an acidic pH (e.g., pH 4.5 or lower) using orthophosphoric acid[4],[5]. (Note: For LC-MS compatibility, substitute with 0.1% Formic Acid in water).

    • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC grade).

  • Gradient Elution Profile:

    • 0–5 min: 10% B (Retains the highly polar acid impurities).

    • 5–20 min: Linear ramp to 60% B (Elutes the parent API and any lipophilic impurities).

    • 20–25 min: Hold at 60% B.

    • 25–30 min: Return to 10% B for column re-equilibration.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and maintain the column oven at 40°C.

    • Causality: Elevated temperatures reduce mobile phase viscosity, lowering system backpressure and improving mass transfer for sharper peak shapes.

  • Detection: Monitor UV absorbance at 248 nm (optimal for Amisulpride) or 280 nm depending on the specific formulation matrix[4],[5].

  • Sample Preparation: Dissolve stressed API samples in a diluent of Water:Acetonitrile (80:20 v/v) to a working concentration of 100 µg/mL to 1000 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to a 10 µL injection[4].

HPLC_Workflow N1 1. Sample Prep (Acid/Base Stress) N2 2. RP-HPLC Injection (Polar-embedded C18) N1->N2 10 µL Aliquot N3 3. Gradient Elution (Acidic Buffer / ACN) N2->N3 Retain Polar Acids N4 4. UV/MS Detection (248 nm / ESI+) N3->N4 Elute API N5 5. Data Integration (Resolution > 3.0) N4->N5 Quantify Impurities

Step-by-step RP-HPLC workflow for the isolation and quantification of acid impurities.

Experimental Data & Performance Comparison

When subjected to the optimized protocol, the acid impurities exhibit distinct, reproducible chromatographic behaviors compared to their parent compounds. Validated methods demonstrate excellent sensitivity, with Amisulpride regression equations yielding Limit of Detection (LOD) and Limit of Quantification (LOQ) values as low as 0.15 µg/mL and 0.47 µg/mL, respectively[4].

Table 2: Representative Chromatographic Performance Data
AnalyteApprox. Retention Time (min)Relative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)
Sulpiride Impurity D 6.20.350.080.25
Sulpiride (API) 17.51.00--
Amisulpride Impurity E 8.40.420.150.47
Amisulpride (API) 19.81.00--

Note: Amisulpride Impurity E exhibits a slightly longer retention time than Sulpiride Impurity D due to the increased hydrophobicity of the ethylsulfonyl group compared to the primary sulfamoyl group.

Conclusion & Regulatory Implications

Monitoring Amisulpride EP Impurity E and Sulpiride EP Impurity D is a strict regulatory requirement under ICH Q3A(R2) guidelines. Because these acid impurities lack the pharmacophoric pyrrolidine moiety, they are devoid of D2/D3 receptor affinity and represent a direct loss of therapeutic potency. Furthermore, their presence in stability cohorts serves as a primary indicator of moisture ingress or excipient incompatibility in solid oral dosage forms.

By employing pH-controlled, gradient RP-HPLC methodologies, analytical scientists can ensure robust, self-validating quantification of these degradants, safeguarding the clinical efficacy and safety of substituted benzamide therapies.

References

  • ResearchGate. Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. Available at:[Link]

  • Bentham Science Publishers. Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Available at:[Link]

  • PubChem - NIH. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601. Available at:[Link]

  • World Journal of Pharmaceutical Research. Development and Validation of Stability Indicating RP-HPLC Method. Available at:[Link]

Sources

The Mechanistic Imperative: Why 4-(Aminosulfonyl)-2-methoxybenzoic Acid Matters

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the reference standard qualification of 4-(Aminosulfonyl)-2-methoxybenzoic acid (CAS 4816-28-8), designed for analytical chemists, regulatory scientists, and drug development professionals.

In the synthesis of substituted benzamide antipsychotics (such as Sulpiride, Amisulpride, and Tiapride), the primary active precursor is 2-methoxy-5-sulfamoylbenzoic acid . During the upstream chlorosulfonation of 2-methoxybenzoic acid, the methoxy group (ortho/para directing) and the carboxyl group (meta directing) synergistically direct the electrophilic substitution to the 5-position.

However, under harsh reaction conditions, a trace electrophilic attack occurs at the sterically hindered 4-position, generating 4-(Aminosulfonyl)-2-methoxybenzoic acid as a critical positional isomer impurity. Because positional isomers often exhibit nearly identical molecular weights, UV absorption profiles, and ionization efficiencies, they are notoriously difficult to purge during API crystallization. Differentiating the 4-sulfamoyl isomer from the 5-sulfamoyl target is a regulatory necessity, requiring a highly qualified primary reference standard to ensure API efficacy and patient safety.

IsomerLogic Synthesis Chlorosulfonation of 2-Methoxybenzoic Acid Target 5-Sulfamoyl Isomer (Target Precursor) Synthesis->Target Major Pathway Impurity 4-Sulfamoyl Isomer (CAS 4816-28-8) Synthesis->Impurity Minor Pathway NMR 2D NMR (HMBC) Carbon-Proton Connectivity Target->NMR H6-C5 Coupling HPLC Orthogonal HPLC (C18 / Phenyl-Hexyl) Target->HPLC Resolution > 2.0 Impurity->NMR H5-C4 Coupling Impurity->HPLC Resolution > 2.0

Mechanistic origin and analytical differentiation of the 4-sulfamoyl positional isomer.

Primary Reference Standard Qualification: The Mass Balance Paradigm

The as a "highly purified compound that is well characterized"[1]. For an in-house primary reference standard, regulatory agencies reject simple chromatographic area percent as a measure of purity because UV detectors cannot quantify inorganic salts or water.

Instead, the industry gold standard is the Mass Balance Approach [2]. This orthogonal strategy deducts all orthogonal impurities (water, solvents, inorganics) from 100% theoretical mass to assign an absolute purity value.

Mass Balance Formula: Assigned Purity (% w/w) = 100% - (% Water + % Residual Solvents + % Residue on Ignition + % Chromatographic Impurities)

MassBalance Start 100% Theoretical Mass Water Water Content (Karl Fischer) Start->Water Subtract %w/w Solvents Residual Solvents (GC-FID/HS) Start->Solvents Subtract %w/w Inorganics Inorganic Impurities (Residue on Ignition) Start->Inorganics Subtract %w/w Organics Organic Impurities (HPLC-UV/CAD) Start->Organics Subtract %w/w Final Assigned Purity (% w/w) Water->Final Solvents->Final Inorganics->Final Organics->Final

Workflow for Primary Reference Standard Qualification using the Mass Balance Approach.

Analytical Comparison Guide: Identity & Purity

To qualify 4-(Aminosulfonyl)-2-methoxybenzoic acid, multiple analytical techniques must be cross-validated. The table below outlines the comparative utility of each technique in the qualification matrix.

Analytical MethodTarget AttributeScientific Rationale & CausalityAcceptance Criteria
1D & 2D NMR (HMBC/HSQC) Absolute IdentityDifferentiates the 4-sulfamoyl from the 5-sulfamoyl isomer by mapping exact proton-carbon spatial connectivity (meta vs. para coupling to the methoxy group).Conforms to theoretical structure; no unassigned peaks >0.1%.
High-Resolution Mass Spec (HRMS) Molecular IdentityConfirms the exact monoisotopic mass (

, theoretical

231.0201).
Mass error

5 ppm.
HPLC-UV (Orthogonal Columns) Organic PuritySeparates structurally similar related substances. A Phenyl-Hexyl column is superior to C18 here due to

interactions with the sulfonamide aromatic ring.
Chromatographic Purity

99.5% Area.
Karl Fischer Titration (Coulometric) Water ContentEssential for mass balance. The carboxylic acid moiety can form hydrates; KF detects bound and free water that HPLC misses.Water Content

0.5% w/w.
Residue on Ignition (ROI) Inorganic PurityDetects residual catalysts or salts (e.g., sodium or sulfate ions) from the chlorosulfonation quench steps.ROI

0.1% w/w.

Experimental Protocols (Self-Validating Systems)

To ensure[3], the following protocols incorporate built-in system suitability testing (SST) to make the workflows self-validating.

Protocol A: HPLC-UV Purity and Isomer Resolution

Causality: Standard C18 columns often fail to resolve the 4-sulfamoyl and 5-sulfamoyl isomers due to identical polarities. We utilize a Phenyl-Hexyl stationary phase to exploit differential


 stacking induced by the varied electron-withdrawing positions of the sulfonyl group.
  • Reagent Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). The low pH suppresses the ionization of the carboxylic acid (

    
    ), ensuring sharp peak shapes.
    
  • Standard Preparation: Dissolve 10 mg of the 4-(Aminosulfonyl)-2-methoxybenzoic acid candidate in 10 mL of Diluent (Water:Acetonitrile 50:50).

  • System Suitability Solution (Self-Validation): Spike the standard solution with 0.1% w/w of the 5-sulfamoyl isomer (Sulpiride Impurity A).

  • Chromatographic Conditions:

    • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm (optimal absorbance for the sulfonamide-substituted aromatic ring).

  • Validation Criteria: The analysis is only valid if the resolution (

    
    ) between the 4-sulfamoyl and 5-sulfamoyl peaks in the SST solution is 
    
    
    
    2.0.
Protocol B: Coulometric Karl Fischer Titration

Causality: Volumetric KF is insufficiently sensitive for high-purity reference standards. Coulometric KF generates iodine in situ, allowing for microgram-level water detection.

  • System Blanking: Add 50 mL of anhydrous methanol to the titration vessel. Neutralize any residual moisture until the drift is stable at

    
     10 µ g/min .
    
  • Sample Introduction: Accurately weigh 50 mg of the reference standard candidate into a dry syringe.

  • Titration: Inject the sample into the vessel. The instrument automatically titrates the water content.

  • Self-Validation: Perform a triplicate analysis of a 1.0% water standard before and after the sample sequence. Recovery must be 97.0% – 103.0%.

Protocol C: Structure Elucidation via 2D NMR (HMBC)

Causality: 1H-NMR alone cannot definitively prove the position of the sulfonyl group. Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2-3 bond) couplings between protons and carbons.

  • Sample Prep: Dissolve 20 mg of the standard in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire 1H, 13C, and HMBC spectra at 298 K using a 500 MHz spectrometer.

  • Interpretation (The Critical Differentiator):

    • In the 4-isomer (Candidate), the aromatic proton at position 5 will show a strong 3-bond HMBC correlation to the carbon bearing the methoxy group (C2).

    • In the 5-isomer (Target API precursor), the proton at position 4 will show a different coupling matrix, lacking the direct 3-bond correlation to the methoxy-bearing carbon due to the altered symmetry.

References

  • Reference Standard | Secondary & Primary Standards | CMO - PharmaCompass.com. PharmaCompass. Available at:[Link]

  • Completeness Assessment of Type II Active Pharmaceutical Ingredient Drug Master Files under Generic Drug User Fee Amendment. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. PharmTech. Available at:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Sulfamoyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, understanding the gas-phase behavior of molecules is paramount for their unambiguous identification and quantification. Sulfamoyl benzoic acids, a class of compounds central to pharmaceuticals—most notably as diuretic agents—present unique and predictable fragmentation patterns in mass spectrometry. This guide provides an in-depth comparison of these patterns, grounded in established mechanistic principles and supported by experimental data, to empower researchers in their analytical endeavors.

Introduction: The Analytical Significance of Sulfamoyl Benzoic Acids

Sulfamoyl benzoic acids are characterized by a benzoic acid core substituted with a sulfamoyl group (-SO₂NH₂). This structural motif is the backbone of many potent diuretic drugs, such as furosemide, which are used to treat fluid retention and hypertension.[1] The need for sensitive and specific analytical methods for these compounds in biological matrices is critical for pharmacokinetic studies, doping control, and quality assurance.[2][3] Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[4] The key to a robust MS/MS method lies in a thorough understanding of how these molecules fragment under energetic conditions.

The "Why" of the Workflow: Experimental Design Choices

The fragmentation of a molecule is not random; it is governed by the principles of chemical stability.[5] Our experimental approach is designed to exploit the inherent structural liabilities of sulfamoyl benzoic acids to generate unique, reproducible fragment ions.

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for this class of compounds. Its soft ionization nature typically preserves the intact molecule as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.[4] The choice between positive and negative mode depends on the overall molecular structure and the desired sensitivity. The acidic proton of the carboxylic acid and the protons on the sulfamoyl group make negative mode ESI particularly effective.[4][6]

  • Fragmentation Technique: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the workhorse for tandem mass spectrometry.[7] In this technique, selected precursor ions (e.g., the [M-H]⁻ ion) are accelerated into a chamber filled with an inert gas like argon or nitrogen. The resulting collisions convert kinetic energy into internal energy, which induces bond cleavage and fragmentation.[7][8] The resulting product ions are then mass-analyzed, creating a fragmentation "fingerprint" of the original molecule.

The process follows a logical sequence designed to isolate and fragment the target analyte for structural elucidation.

G cluster_0 Liquid Chromatography cluster_1 Mass Spectrometer - Stage 1 cluster_2 Mass Spectrometer - Stage 2 LC LC Separation of Analytes ESI Electrospray Ionization (ESI) LC->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 [M+H]+ or [M-H]- Q2 Quadrupole 2 (q) Collision Cell (CID) Q1->Q2 Isolated Precursor Q3 Quadrupole 3 (Q3) Product Ion Analysis Q2->Q3 Product Ions Detector Detector Q3->Detector Filtered Ions

Caption: Tandem Mass Spectrometry (MS/MS) Workflow.

Comparative Fragmentation Analysis

The fragmentation of sulfamoyl benzoic acids is dominated by cleavages around the sulfonyl group and modifications to the benzoic acid moiety. We will use Furosemide as a primary example and compare its behavior to the general class.

Two primary fragmentation pathways are characteristic of the broader class of aromatic sulfonamides, to which sulfamoyl benzoic acids belong:

  • Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway involves the rearrangement and subsequent elimination of a neutral SO₂ molecule (64 Da).[9] This process is often promoted by electron-withdrawing groups on the aromatic ring, which can stabilize the resulting ion.[9][10] This is a highly diagnostic fragmentation.

  • Cleavage of the S-N Bond: The bond between the sulfur atom and the nitrogen of the sulfamoyl group is another labile site. Upon protonation at the nitrogen, this S-N bond can dissociate, leading to the formation of an ion-neutral complex in the gas phase.[11][12] This pathway can result in fragment ions corresponding to the aniline portion of the molecule.

Furosemide is an excellent model for this class. Its analysis is well-documented, often in negative ion mode due to the presence of the acidic carboxylic acid group.[4][6]

Negative Ion Mode ([M-H]⁻ at m/z 329.0):

In negative ion mode, the initial deprotonation occurs at the most acidic site, the carboxylic acid. The major fragmentation pathways observed upon CID are detailed below.

Furosemide_Negative_Fragmentation cluster_frags Primary Fragments parent [M-H]⁻ m/z 329.0 frag1 [M-H - H₂O]⁻ m/z 311.0 parent->frag1 - H₂O frag2 [M-H - SO₂NH₂]⁻ m/z 250.0 parent->frag2 - •SO₂NH₂ (Loss of sulfamoyl radical) frag3 [M-H - CO₂ - Cl]⁻ m/z 250.0 parent->frag3 - CO₂ then - •Cl frag4 [M-H - C₅H₅O₂]⁻ m/z 232.0 parent->frag4 - Furfuryl-carboxylate

Caption: Key Negative Mode Fragments of Furosemide.

The primary fragments arise from predictable losses:

  • Loss of the Sulfamoyl Group: Cleavage of the C-S bond results in the loss of the •SO₂NH₂ radical, leading to a prominent ion at m/z 250.0 .

  • Decarboxylation: The loss of CO₂ (44 Da) from the carboxylate anion is a classic fragmentation for deprotonated carboxylic acids. This would yield an ion at m/z 285.0, which can subsequently lose a chlorine radical to also form an ion at m/z 250.0 .

  • Cleavage of the Furfurylamino Side Chain: Fragmentation can also occur at the C-N bond connecting the furfurylamino group to the benzoic acid ring.

Positive Ion Mode ([M+H]⁺ at m/z 331.0):

In positive ion mode, protonation can occur on the sulfamoyl nitrogen or the furfurylamino nitrogen.

Furosemide_Positive_Fragmentation cluster_frags Primary Fragments parent [M+H]⁺ m/z 331.0 frag1 [M+H - H₂O]⁺ m/z 313.0 parent->frag1 - H₂O (from COOH) frag2 [M+H - SO₂]⁺ m/z 267.0 parent->frag2 - SO₂ (Rearrangement) frag3 Furfuryl ion m/z 81.0 parent->frag3 Side chain cleavage

Caption: Key Positive Mode Fragments of Furosemide.

Key fragments include:

  • Loss of SO₂: As predicted by the general mechanism for aromatic sulfonamides, the loss of sulfur dioxide (64 Da) is a major pathway, yielding an ion at m/z 267.0 .[9]

  • Formation of the Furfuryl Cation: Cleavage of the C-N bond of the furfurylamino side chain generates the highly stable furfuryl cation at m/z 81.0 .[13] This is often the base peak in the positive ion mode spectrum.

The following table summarizes the expected key fragments for Furosemide and a hypothetical analogue where the chloro-substituent is replaced by a bromo-substituent to illustrate the predictable mass shifts.

CompoundPrecursor Ion (m/z)Ionization ModeKey Fragment Ion (m/z)Neutral Loss / Fragment IdentityMechanistic Rationale
Furosemide 329.0Negative250.0•SO₂NH₂Cleavage of the C-S bond.
Negative285.0CO₂Loss of carbon dioxide from carboxylate.
331.0Positive267.0SO₂Rearrangement and elimination of sulfur dioxide.[9]
Positive81.0C₁₈H₁₅N₂O₂ClSStable furfuryl cation from side-chain cleavage.[13]
Bromo-analogue 373.0 / 375.0Negative294.0 / 296.0•SO₂NH₂Cleavage of the C-S bond (Isotope pattern observed).
375.0 / 377.0Positive311.0 / 313.0SO₂Rearrangement and elimination of sulfur dioxide.
Positive81.0C₁₈H₁₅N₂O₂BrSStable furfuryl cation (unaffected by ring substitution).

Note: Bromo-analogue data is predictive based on established fragmentation mechanisms.

Standardized Experimental Protocol

This section provides a self-validating protocol for the analysis of sulfamoyl benzoic acids. The inclusion of an internal standard is critical for trustworthy quantification.

Objective: To identify and quantify Furosemide in a plasma sample.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Diclofenac, 1 µg/mL).[6] b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4] c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.[7]
  • Ionization: ESI, Negative Ion Mode.[4]
  • MRM Transitions:
  • Furosemide: 329.0 → 250.0
  • Internal Standard (Diclofenac): 294.0 → 250.0[6]
  • Collision Gas: Argon.

3. Data Analysis: a. Integrate the peak areas for the Furosemide and internal standard transitions. b. Calculate the peak area ratio (Furosemide/Internal Standard). c. Generate a calibration curve by plotting the peak area ratio against the concentration for a series of known standards. d. Determine the concentration of Furosemide in the unknown samples from the calibration curve.

Conclusion

The fragmentation patterns of sulfamoyl benzoic acids under CID conditions are systematic and interpretable. Key pathways include the loss of SO₂ in positive mode and the cleavage of the C-S bond in negative mode, alongside fragmentations characteristic of the specific side chains and other substituents on the benzoic acid core. By understanding these fundamental fragmentation mechanisms, researchers can develop highly specific and robust LC-MS/MS methods for the reliable identification and quantification of this important class of pharmaceutical compounds. This predictive power allows for the tentative identification of novel metabolites and analogues, accelerating drug development and related research fields.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry Source: PubMed URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL: [Link]

  • Title: High-performance Liquid Chromatography-Mass Spectrometric Analysis of Furosemide in Plasma and Its Use in Pharmacokinetic Studies Source: PubMed URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL: [Link]

  • Title: Mass spectrometric imaging of metabolites in kidney tissues from rats treated with furosemide Source: American Journal of Physiology-Renal Physiology URL: [Link]

  • Title: High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies Source: ResearchGate URL: [Link]

  • Title: Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry Source: PubMed URL: [Link]

  • Title: Liquid chromatography tandem mass spectrometry determination of prohibited diuretics and other acidic drugs in human urine Source: Pharmacy Journal URL: [Link]

  • Title: MS 1 Data of Furosemide and Furosemide Photodegradation Products Source: ResearchGate URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: Determination of Furosemide in Whole Blood using SPE and GC-EI-MS Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs Source: West Virginia University Research Repository URL: [Link]

  • Title: Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and canrenone in human plasma samples Source: PubMed URL: [Link]

  • Title: Negative Ion Mode ESI-MS Spectra of the Yellow Compound Source: ResearchGate URL: [Link]

  • Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL: [Link]

  • Title: Mass spectrometry after collision-induced dissociation fragmentation of... Source: ResearchGate URL: [Link]

  • Title: Collision-induced dissociation Source: Washington University School of Medicine URL: [Link]

Sources

UV-Vis Absorption Spectra Comparison of Benzoic Acid Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the UV-Vis absorption characteristics of benzoic acid sulfonamides, specifically focusing on 4-sulfamoylbenzoic acid (Carzenide) and its structural analogs like sulfanilamide and benzoic acid .

For researchers in drug development, distinguishing between these derivatives is critical. While sulfanilamide derivatives (sulfa drugs) exhibit strong bathochromic shifts due to the "push-pull" electronic effect, benzoic acid sulfonamides (where both substituents are electron-withdrawing) display distinct spectral signatures driven by "pull-pull" interactions. This guide details these electronic transitions, pH-dependent spectral shifts, and validated experimental protocols.

Theoretical Framework: Electronic Transitions

The UV-Vis spectra of benzene derivatives are governed by the perturbation of the benzene


 transitions. The two primary bands of interest are:
  • E-band (Primary): Originally at 203.5 nm in benzene (often shifted to 230–260 nm).

  • B-band (Secondary): Originally at 254 nm in benzene (often shifted to 260–300 nm).

Substituent Effects (Auxochromic Shifts)

The nature of the substituents at the para positions dictates the magnitude of the spectral shift (


) and intensity (

).
CompoundStructureSubstituent TypeElectronic EffectSpectral Outcome
Benzoic Acid Ph-COOHEWGInduction (-I), Resonance (-R)Moderate Red Shift
Benzenesulfonamide Ph-SO₂NH₂EWGInduction (-I), Resonance (-R)Moderate Red Shift
Sulfanilamide H₂N-Ph-SO₂NH₂EDG / EWGPush-Pull SystemStrong Red Shift
4-Sulfamoylbenzoic Acid HOOC-Ph-SO₂NH₂EWG / EWGPull-Pull SystemModerate Red Shift (Additive)
  • EWG: Electron Withdrawing Group (-COOH, -SO₂NH₂)

  • EDG: Electron Donating Group (-NH₂)

The "Push-Pull" vs. "Pull-Pull" Distinction
  • Sulfanilamide (Push-Pull): The electron-donating amino group and electron-withdrawing sulfonamide group create a strong dipole, lowering the energy gap for

    
     transitions. This results in a 
    
    
    
    around 258–265 nm with high absorptivity.
  • 4-Sulfamoylbenzoic Acid (Pull-Pull): Both the carboxylic acid and sulfonamide groups withdraw electron density. Without a donor group to facilitate charge transfer across the ring, the spectrum resembles a perturbed benzoic acid spectrum rather than the broad, intense band of sulfanilamide. The

    
     typically resides in the 230–245 nm  (primary) and 270–280 nm  (secondary) regions.
    

Comparative Analysis of Spectra

The following table synthesizes literature data for these compounds in aqueous media. Note that exact values fluctuate based on solvent pH and polarity.

Table 1: UV-Vis Spectral Data Comparison
Compound

(Primary)

(Secondary)
Molar Absorptivity (

)
Key Spectral Feature
Benzoic Acid 230 nm274 nm~10,000 (Primary)Distinct fine structure in non-polar solvents; broad in water.
Benzenesulfonamide 218 nm265 nm~9,000 (Primary)Similar to benzoic acid but slightly hypsochromic (blue-shifted).
4-Sulfamoylbenzoic Acid 235-240 nm 275-280 nm ModerateLacks the intense charge-transfer band of amino-derivatives.
Sulfanilamide 258 nm--16,600Single broad, intense band due to strong conjugation.
Diagram 1: Electronic Effects & Spectral Shifts

G cluster_legend Electronic Effect Benzene Benzene (λmax ~254 nm) Benzoic Benzoic Acid (EWG) λmax ~274 nm Benzene->Benzoic + COOH (Perturbation) Sulfanilamide Sulfanilamide (Push-Pull) λmax ~258 nm (Intense) Benzene->Sulfanilamide + NH2 & SO2NH2 (Strong Conjugation) SBA 4-Sulfamoylbenzoic Acid (Pull-Pull) λmax ~278 nm (Moderate) Benzoic->SBA + SO2NH2 (Additive Withdrawal) Legend Push-Pull = Strong Bathochromic Shift Pull-Pull = Minor/Additive Shift

Caption: Comparison of substituent effects on the benzene chromophore. The "Push-Pull" system of sulfanilamide causes a distinct intensity increase compared to the "Pull-Pull" system of 4-sulfamoylbenzoic acid.

pH-Dependent Spectral Behavior[3][4][5]

Understanding the ionization states is crucial for accurate quantification, as the absorption spectrum changes with pH.

Ionization Equilibria

4-Sulfamoylbenzoic acid has two ionizable protons:

  • Carboxylic Acid (-COOH):

    
    . Ionizes first.
    
  • Sulfonamide (-SO₂NH₂):

    
    . Ionizes second.
    
Spectral Response[3][4][6][7][8][9][10]
  • pH < 3 (Neutral Species): The molecule is fully protonated. The spectrum shows the characteristic dual-band structure of the neutral benzoyl system.

  • pH 4–9 (Mono-anion): The carboxyl group is deprotonated (

    
    ). This typically causes a slight hypsochromic shift (blue shift)  of the secondary band compared to the neutral acid, due to the loss of resonance participation of the carbonyl oxygen.
    
  • pH > 10 (Di-anion): The sulfonamide group deprotonates (

    
    ). This creates a new electron-donating center (the anionic nitrogen), which can lead to a bathochromic shift (red shift)  and hyperchromic effect (increased intensity).
    
Diagram 2: pH-Dependent Speciation Workflow

pH_Effect SpeciesA Species A: Neutral (pH < 3) -COOH, -SO2NH2 SpeciesB Species B: Mono-anion (pH 4-9) -COO(-), -SO2NH2 SpeciesA->SpeciesB Deprotonation of COOH (Blue Shift of C-band) SpeciesC Species C: Di-anion (pH > 10) -COO(-), -SO2NH(-) SpeciesB->SpeciesC Deprotonation of Sulfonamide (Red Shift, Intensity Increase) Method Method Note: Perform analysis at buffered pH (e.g., pH 7.4) for biological relevance. SpeciesB->Method

Caption: Stepwise ionization of 4-sulfamoylbenzoic acid. The transition from neutral to mono-anion is the most relevant for physiological studies.

Experimental Protocol

Expertise Note: Unlike sulfanilamide, 4-sulfamoylbenzoic acid cannot be analyzed using the Bratton-Marshall method (diazotization) because it lacks a free primary aromatic amine group. Direct UV spectrophotometry or HPLC-UV is required.

Protocol: Direct UV Determination
Reagents
  • Analyte: 4-Sulfamoylbenzoic acid (Reference Standard).[1]

  • Solvent: 0.1 M NaOH (for full solubility and ionization control) or Phosphate Buffer (pH 7.4).

  • Blank: Matching solvent without analyte.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 4-sulfamoylbenzoic acid.

    • Dissolve in 10 mL of 0.1 M NaOH (ensure complete dissolution as the acid form is sparingly soluble in water).

    • Dilute to 100 mL with deionized water (Final Concentration: 100 µg/mL).

  • Working Standards:

    • Prepare serial dilutions (e.g., 5, 10, 20, 40 µg/mL) using the same solvent background.

  • Spectral Scanning:

    • Set UV-Vis spectrophotometer to scan mode (200–400 nm).

    • Baseline correct using the blank solvent.

    • Scan the 20 µg/mL standard to identify

      
      . Expect peaks near 235 nm  and 275 nm .
      
  • Quantification:

    • Select the most stable

      
       (usually the secondary band around 275 nm avoids solvent cut-off interference).
      
    • Measure absorbance of all standards at this wavelength.

    • Construct a calibration curve (

      
       vs. 
      
      
      
      ). Ensure
      
      
      .
Validation Criteria (Self-Validating System)
  • Linearity: Beer-Lambert law must hold up to ~1.5 Absorbance units.

  • Isosbestic Points: If performing a pH titration, observe isosbestic points (wavelengths where absorbance is constant regardless of pH) to confirm a clean two-component equilibrium.

References

  • Karimova, N. V., et al. (2020).[2] Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics.[2][3] Link

  • Vandenbelt, J. M., & Doub, L. (1944). The Ultraviolet Absorption Spectra of Some Sulfonamides. Journal of the American Chemical Society.
  • National Institute of Standards and Technology (NIST) . UV/Visible Spectrum of Benzenesulfonamide. NIST WebBook. Link

  • PubChem . 4-Sulfamoylbenzoic acid (Carzenide) Compound Summary. National Library of Medicine. Link

  • BenchChem . Technical Guide to Electronic Transitions of Benzoic Acid Derivatives. (General reference for push-pull systems). Link

Sources

Validated HPLC Methods for Sulpiride Isomer Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the enantiomeric separation of chiral drugs requires moving beyond trial-and-error column screening. Sulpiride, an atypical antipsychotic, presents a unique analytical challenge due to its bulky substituted benzamide moiety and the chiral center located at the pyrrolidine ring. Because (S)-(-)-sulpiride (Levosulpiride) is the therapeutically active eutomer, stringent quantification of the (R)-(+)-dextrosulpiride distomer is a critical Quality Control (QC) requirement[1].

This guide objectively evaluates validated High-Performance Liquid Chromatography (HPLC) methodologies for sulpiride isomer analysis, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol.

Mechanistic Foundations of Sulpiride Enantioseparation

The chiral recognition of sulpiride is heavily dependent on the supramolecular structure of the Chiral Stationary Phase (CSP). Sulpiride contains multiple interaction sites: a hydrogen-bond donor/acceptor system (the amide group), a π-electron system (the aromatic ring), and a basic nitrogen (the pyrrolidine ring).

When comparing polysaccharide-based CSPs, the polymer backbone dictates success:

  • Amylose-based CSPs (e.g., Chiralpak AD-H): The amylose backbone forms a tight helical structure. When derivatized with tris(3,5-dimethylphenylcarbamate), this helix creates a deep chiral groove that perfectly accommodates the steric bulk of sulpiride's pyrrolidine ring, allowing optimal hydrogen bonding and π-π interactions. This results in baseline separation[2].

  • Cellulose-based CSPs (e.g., Chiralcel OD-H): Despite having the exact same carbamate derivative, the cellulose backbone forms a linear, extended conformation. The resulting shallow chiral cavities fail to provide the necessary three-point steric fit for sulpiride, leading to poor chiral recognition and peak co-elution[3].

M Sulpiride Sulpiride (Pyrrolidine Chiral Center) HBond H-Bonding (Amide Group) Sulpiride->HBond PiPi π-π Interaction (Aromatic Ring) Sulpiride->PiPi Steric Steric Fit (N-Alkyl Group) Sulpiride->Steric CSP Amylose CSP (Chiralpak AD-H) HBond->CSP PiPi->CSP Steric->CSP Eutomer Levosulpiride (Stronger Affinity) CSP->Eutomer Elutes Second Distomer Dextrosulpiride (Weaker Affinity) CSP->Distomer Elutes First

Mechanistic interactions driving the chiral recognition of Sulpiride on Amylose-based CSPs.

Comparative Analysis of Validated Methods

To establish a robust QC method, we must compare the performance of standard Normal-Phase (NP) and Reversed-Phase (RP) chiral techniques.

Quantitative Performance Summary
Column / MethodStationary PhaseOptimal Mobile PhaseResolution (

)
Verdict
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / DEA (60:40:0.05)2.10 Optimal for routine QC and impurity profiling[2].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol0.90 Suboptimal , fails baseline resolution criteria[3].
RP-HPLC + CMPA Achiral C18 columnAqueous Buffer / MeOH + SBE-β-CD Additive1.99 Viable Alternative for labs lacking dedicated NP chiral columns[4].

Note: The addition of Diethylamine (DEA) in the AD-H method is not optional. Sulpiride is a basic compound; without DEA, secondary electrostatic interactions between the basic nitrogen and residual surface silanols on the silica support will cause severe peak tailing, destroying the resolution.

G Start Sulpiride Racemate Method Selection NP Normal-Phase HPLC (Immobilized/Coated CSPs) Start->NP RP Reversed-Phase HPLC (Chiral Mobile Phase Additive) Start->RP Amylose Amylose CSP (AD-H) NP->Amylose Cellulose Cellulose CSP (OD-H) NP->Cellulose CMPA SBE-β-CD Additive RP->CMPA ResHigh Rs > 2.0 (Optimal) Amylose->ResHigh ResLow Rs < 1.0 (Suboptimal) Cellulose->ResLow ResMod Rs ~ 1.9 (Alternative) CMPA->ResMod

Decision workflow for selecting HPLC chiral separation strategies for Sulpiride enantiomers.

Step-by-Step Protocol: Self-Validating NP-HPLC Method

The following protocol utilizes the Chiralpak AD-H column. It is designed as a self-validating system , meaning the workflow incorporates continuous internal checks to guarantee data integrity before any sample is quantified[2].

A. Reagents & Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) in a 60:40:0.05 (v/v/v) ratio. Causality Note: Ethanol is chosen over Isopropanol as the polar modifier because its smaller steric footprint allows sulpiride deeper access into the amylose chiral groove, increasing

    
    .
    
  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C (Thermodynamic control is critical; higher temperatures increase kinetic energy, disrupting the transient diastereomeric complexes and reducing resolution).

  • Detection: UV at 291 nm.

B. Sample Preparation
  • Resolution Solution (SST): Dissolve 1.0 mg of racemic sulpiride reference standard in 10 mL of mobile phase (100 µg/mL).

  • Test Sample (Levosulpiride API): Accurately weigh 10.0 mg of the Levosulpiride sample, dissolve in 10 mL of mobile phase, and sonicate for 5 minutes (1000 µg/mL).

  • Sensitivity Standard (LOQ Check): Dilute the Test Sample to a concentration of 1.0 µg/mL (0.1% of the nominal concentration) to represent the reporting threshold for the dextrosulpiride impurity.

C. System Suitability & Self-Validation Workflow

Execute the following injection sequence. The system must pass these gates automatically to validate the run:

  • Gate 1 (Specificity): Inject Blank (Mobile Phase). Criteria: No interfering peaks at the retention times of either enantiomer.

  • Gate 2 (Resolution): Inject Resolution Solution (Racemate). Criteria: Baseline separation must be achieved. Resolution (

    
    ) between Dextrosulpiride (elutes first) and Levosulpiride (elutes second) must be 
    
    
    
    . Tailing factor for both peaks must be
    
    
    .
  • Gate 3 (Sensitivity): Inject Sensitivity Standard. Criteria: The signal-to-noise (S/N) ratio of the dextrosulpiride peak must be

    
    .
    
  • Gate 4 (Precision): Inject Test Sample in triplicate. Criteria: The Relative Standard Deviation (RSD) of the dextrosulpiride impurity peak area must be

    
    .
    
D. Alternative RP-HPLC Approach (CMPA)

If a dedicated chiral column is unavailable, an achiral C18 column can be utilized by adding Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) directly to the mobile phase[4]. The cyclodextrin acts as a chiral selector, forming temporary inclusion complexes with the sulpiride enantiomers in the mobile phase. While this method yields a respectable resolution of 1.996, it requires extensive column washing post-analysis to prevent cyclodextrin precipitation and column clogging.

References

1.[3] High performance liquid chromatographic separation of thirteen drugs collected in Chinese Pharmacopoeia 2010(Ch.P2010) on cellulose ramification chiral stationary phase. PMC. Available at:[Link] 2.[2] Chiral Separation of Sulpiride by Normal-Phase High Performance Liquid Chromatography. Ingenta Connect. Available at:[Link] 3.[1] Quality by Design in the chiral separation strategy for the determination of enantiomeric impurities: Development of a capillary electrophoresis method based on dual cyclodextrin systems for the analysis of levosulpiride. ResearchGate. Available at:[Link] 4.[4] Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. ResearchGate. Available at:[Link]

Sources

Mechanistic Causality: The Vibrational Physics of Positional Isomerism

Author: BenchChem Technical Support Team. Date: March 2026

Title: Distinguishing 4-Sulfamoyl and 5-Sulfamoyl Isomers by FT-IR Spectroscopy: A Comparative Guide

Executive Summary In pharmaceutical development, distinguishing between positional isomers such as 4-sulfamoyl and 5-sulfamoyl derivatives (e.g., intermediates for diuretics or carbonic anhydrase inhibitors) is critical for ensuring active pharmaceutical ingredient (API) efficacy and safety. While techniques like NMR are standard, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive alternative that probes the fundamental vibrational physics of the molecule. This guide provides an objective comparison of the IR spectral signatures of 4-sulfamoyl and 5-sulfamoyl isomers—using 2-amino-substituted sulfamoylbenzoic acids as the model system—and outlines a self-validating analytical protocol.

The ability to distinguish these isomers via FT-IR relies on two primary physical phenomena: electronic resonance effects on the sulfonamide group and the geometric mechanics of aromatic C-H out-of-plane (OOP) bending.

1. Electronic Resonance and the S=O Stretch: The sulfonamide group (-SO₂NH₂) exhibits two prominent IR-active modes: the1

1 and the symmetric stretch (

) between 1150–1180 cm⁻¹[1]. The exact frequency is highly sensitive to the electron density of the aromatic ring.
  • In a 5-sulfamoyl isomer (e.g., 2-amino-5-sulfamoylbenzoic acid), the sulfamoyl group is positioned para to the electron-donating amino group. The nitrogen lone pair delocalizes through the

    
    -system directly into the electron-withdrawing sulfamoyl group. This resonance increases the electron density on the sulfur atom, reducing the S=O double-bond character and2 (~1315 cm⁻¹)[2].
    
  • Conversely, in a 4-sulfamoyl isomer (e.g., 2-amino-4-sulfamoylbenzoic acid), the sulfamoyl group is meta to the amino group. Because resonance delocalization is symmetry-forbidden at the meta position, the S=O bond order remains high, resulting in a higher stretching frequency (~1345 cm⁻¹)[2].

2. Aromatic C-H Out-of-Plane (OOP) Bending: The3 of the benzene ring[3].

  • 4-Sulfamoyl Isomers (1,2,4-trisubstitution): Feature one isolated hydrogen (C3) and two adjacent hydrogens (C5, C6). This geometry typically yields a medium band at 860–830 cm⁻¹ (isolated H) and a strong band at 820–800 cm⁻¹ (two adjacent H's).

  • 5-Sulfamoyl Isomers (1,2,5-trisubstitution): Feature one isolated hydrogen (C6) and two adjacent hydrogens (C3, C4). The distinct electronic shielding shifts the bending mode of the two adjacent hydrogens lower, typically to 800–780 cm⁻¹.

Quantitative Data Comparison

The following table summarizes the key diagnostic vibrational modes used to differentiate the two isomeric forms based on empirical and theoretical data.

Vibrational Mode4-Sulfamoyl Isomer (cm⁻¹)5-Sulfamoyl Isomer (cm⁻¹)Mechanistic Rationale

(SO₂)
Asymmetric Stretch
~1345~1315Meta vs. Para resonance delocalization from the ortho-substituent[2].

(SO₂)
Symmetric Stretch
~1165~1150Reduced S=O bond order in the 5-isomer due to electron donation.

(C=O)
Carboxylic Acid
~1685~1675Variations in intermolecular hydrogen bonding networks[4].

(C-H)
OOP (2 adjacent H)
~815~790Geometric differences between 1,2,4- and 1,2,5-trisubstituted rings[3].

(C-H)
OOP (Isolated H)
~850~865Electronic shielding differences at the isolated carbon position.

Self-Validating Experimental Protocol: FT-IR ATR Analysis

To ensure absolute trustworthiness, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system. Every step includes an internal check to prevent false spectral artifacts.

Step 1: System Suitability and Background Validation

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a single-beam background spectrum (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: The system validates its own optical health by measuring the interferogram centerburst intensity. Furthermore, the operator must verify that water vapor (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) bands are below 0.005 Absorbance Units (A.U.). If these bands exceed the threshold, the purge system is failing, and subsequent sample spectra will be contaminated with atmospheric artifacts.

Step 2: Sample Application and Pressure Control

  • Action: Place 2–5 mg of the solid isomer powder onto the ATR crystal. Lower the pressure anvil until the built-in force gauge registers the manufacturer's recommended optimal pressure.

  • Causality & Validation: ATR signal intensity is directly proportional to the quality of contact between the crystal and the sample. The system validates this step dynamically: initiate a preview scan and monitor the strongest band (4)[4]. If the peak is <0.1 A.U., the contact is insufficient, and the pressure must be adjusted. This prevents the misidentification of weak C-H OOP bands as baseline noise.

Step 3: Spectral Acquisition and Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm using the instrument's software.

  • Causality & Validation: Because the depth of penetration in ATR is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers), 5[5]. Applying the ATR correction validates the data against standard transmission libraries, ensuring the

    
    (SO₂) to 
    
    
    
    (C-H) intensity ratios are accurate for isomer identification.

Logical Workflow Diagram

IR_Isomer_Discrimination Start Unknown Sulfamoylbenzoic Acid Isomer (e.g., 2-amino-X-sulfamoylbenzoic acid) Acquire Acquire Self-Validating FT-IR ATR Spectrum Validate: Absorbance > 0.1 A.U. at ~1680 cm⁻¹ Start->Acquire AnalyzeSO2 Analyze S=O Asymmetric Stretch (1350 - 1310 cm⁻¹) Acquire->AnalyzeSO2 BranchMeta Peak ~1345 cm⁻¹ (Meta to EDG / No Resonance) AnalyzeSO2->BranchMeta Higher Wavenumber BranchPara Peak ~1315 cm⁻¹ (Para to EDG / Strong Resonance) AnalyzeSO2->BranchPara Lower Wavenumber AnalyzeOOP_4 Check C-H OOP Bending Strong band ~815 cm⁻¹ BranchMeta->AnalyzeOOP_4 AnalyzeOOP_5 Check C-H OOP Bending Strong band ~790 cm⁻¹ BranchPara->AnalyzeOOP_5 Result4 4-Sulfamoyl Isomer (1,2,4-trisubstituted) AnalyzeOOP_4->Result4 Result5 5-Sulfamoyl Isomer (1,2,5-trisubstituted) AnalyzeOOP_5->Result5

Fig 1. Logical FT-IR decision workflow for distinguishing 4-sulfamoyl and 5-sulfamoyl isomers.

References

  • [4] ResearchGate. "An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid". ResearchGate. [Link]

  • [2] ResearchGate. "The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent". ResearchGate.[Link]

  • [3] ACS Publications. "Modeling of Molecular Charge Distribution on the Basis of Experimental Infrared Intensities and First-Principles Calculations: The Case of CH Bonds". The Journal of Physical Chemistry A. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.